Ykl-5-124 tfa
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
N-[(1S)-2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[[4-(prop-2-enoylamino)benzoyl]amino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N7O3.C2HF3O2/c1-6-23(36)29-20-14-12-19(13-15-20)26(37)31-25-21-16-35(28(2,3)24(21)32-33-25)27(38)30-22(17-34(4)5)18-10-8-7-9-11-18;3-2(4,5)1(6)7/h6-15,22H,1,16-17H2,2-5H3,(H,29,36)(H,30,38)(H2,31,32,33,37);(H,6,7)/t22-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYGDECNKKKQGE-VZYDHVRKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(CN1C(=O)NC(CN(C)C)C3=CC=CC=C3)C(=NN2)NC(=O)C4=CC=C(C=C4)NC(=O)C=C)C.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=C(CN1C(=O)N[C@H](CN(C)C)C3=CC=CC=C3)C(=NN2)NC(=O)C4=CC=C(C=C4)NC(=O)C=C)C.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34F3N7O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
629.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of YKL-5-124 TFA
For Researchers, Scientists, and Drug Development Professionals
Abstract
YKL-5-124 TFA is a potent, selective, and irreversible covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] This technical guide delineates the core mechanism of action of YKL-5-124, summarizing its biochemical activity, cellular effects, and the experimental methodologies used for its characterization. YKL-5-124 selectively targets the C312 residue of CDK7, leading to the disruption of the CDK-activating kinase (CAK) activity of the CDK7/Cyclin H/MAT1 complex.[3] This inhibition predominantly manifests as a robust cell cycle arrest at the G1/S transition, driven by the downstream inhibition of CDK1 and CDK2 T-loop phosphorylation and subsequent suppression of E2F-driven gene expression.[1][3][4][5] Notably, unlike other CDK7 inhibitors, YKL-5-124 exhibits minimal impact on the phosphorylation status of the C-terminal domain (CTD) of RNA polymerase II, highlighting a distinct mechanism of action with a more pronounced effect on cell cycle regulation over global transcription.[1][3]
Core Mechanism of Action: Selective and Covalent Inhibition of CDK7
YKL-5-124 acts as a highly specific, irreversible inhibitor of CDK7.[1][2] It forms a covalent bond with the cysteine 312 residue within the ATP-binding pocket of CDK7.[3] This covalent modification is crucial for its inhibitory activity. The primary molecular target of YKL-5-124 is the CDK7/Cyclin H/MAT1 complex, which functions as the CDK-activating kinase (CAK).[1][2][6] By inhibiting CDK7, YKL-5-124 effectively abrogates the CAK function, preventing the activating phosphorylation of other key cell cycle CDKs.[3][4]
Quantitative Data: Potency and Selectivity
The inhibitory potency and selectivity of YKL-5-124 have been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for CDK7 and significant selectivity over other cyclin-dependent kinases.
| Target | IC50 (nM) | Reference(s) |
| CDK7 | 53.5 | [1][2] |
| CDK7/Mat1/CycH Complex | 9.7 | [1][2][6] |
| CDK2 | 1300 | [6] |
| CDK9 | 3020 | [6] |
| CDK12 | Inactive | [1][2] |
| CDK13 | Inactive | [1][2] |
Signaling Pathway of YKL-5-124 Action
YKL-5-124 disrupts the canonical CDK7-mediated cell cycle progression. The inhibition of the CDK7/Cyclin H/MAT1 complex prevents the phosphorylation and subsequent activation of CDK1 and CDK2. This leads to the accumulation of hypophosphorylated (active) Retinoblastoma (Rb) protein, which in turn sequesters the E2F transcription factor, inhibiting the expression of genes required for S-phase entry and DNA replication.
Key Experimental Protocols
In Vitro Kinase Assay
This assay is fundamental to determining the IC50 values of YKL-5-124 against CDK7 and other kinases.
-
Objective: To quantify the inhibitory activity of YKL-5-124 on purified kinase enzymes.
-
Methodology:
-
Reaction Setup: Recombinant CDK7/Cyclin H/MAT1 complex is incubated with a specific peptide substrate and ATP in a kinase reaction buffer.
-
Inhibitor Addition: A dilution series of YKL-5-124 is added to the reaction mixtures.
-
Incubation: The reactions are incubated at 30°C for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Detection: The amount of phosphorylated substrate is quantified. A common method is the ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.
-
Data Analysis: The percentage of kinase inhibition is plotted against the inhibitor concentration, and the IC50 value is determined using a four-parameter logistic curve fit.
-
Western Blot Analysis of CDK T-loop Phosphorylation
This experiment validates the downstream effects of CDK7 inhibition on its substrate CDKs within a cellular context.
-
Objective: To assess the phosphorylation status of CDK1 and CDK2 in cells treated with YKL-5-124.
-
Methodology:
-
Cell Treatment: HAP1 or other suitable cells are treated with varying concentrations of YKL-5-124 (e.g., 0-2000 nM) for a specified duration (e.g., 24 hours).[1]
-
Lysate Preparation: Cells are lysed in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% BSA in TBST) and then incubated with primary antibodies specific for phosphorylated CDK1 (p-CDK1 T161) and phosphorylated CDK2 (p-CDK2 T160), as well as antibodies for total CDK1 and CDK2 as loading controls.
-
Detection: The membrane is incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of YKL-5-124 on cell cycle distribution.
-
Objective: To quantify the percentage of cells in different phases of the cell cycle (G1, S, G2/M) after treatment with YKL-5-124.
-
Methodology:
-
Cell Treatment: Cells are treated with a range of YKL-5-124 concentrations for a defined period (e.g., 72 hours).[1]
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol while vortexing to prevent clumping.[7][8][9]
-
Staining: Fixed cells are washed and then stained with a solution containing propidium iodide (PI), a DNA intercalating agent, and RNase A to eliminate RNA staining.[7][8]
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The resulting DNA content histograms are analyzed to determine the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Experimental Workflow Visualizations
Conclusion
This compound is a highly selective and potent covalent inhibitor of CDK7. Its mechanism of action is centered on the disruption of the CDK-activating kinase function of the CDK7/Cyclin H/MAT1 complex, leading to a pronounced cell cycle arrest at the G1/S checkpoint. This is achieved through the inhibition of CDK1 and CDK2 T-loop phosphorylation and the subsequent suppression of E2F-mediated gene transcription. The minimal effect of YKL-5-124 on RNA polymerase II phosphorylation distinguishes it from other CDK7 inhibitors and underscores its primary role as a cell cycle modulator. This detailed understanding of its mechanism of action provides a strong rationale for its further investigation and development as a therapeutic agent in oncology and other relevant disease areas.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorbyt.com [biorbyt.com]
- 3. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. YKL 5-124 | Transcriptional CDKs | Tocris Bioscience [tocris.com]
- 6. selleckchem.com [selleckchem.com]
- 7. vet.cornell.edu [vet.cornell.edu]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
YKL-5-124 TFA: A Selective Covalent Inhibitor of CDK7 for Preclinical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 7 (CDK7) is a key regulator of the cell cycle and transcription, making it a compelling target for cancer therapy. YKL-5-124 TFA has emerged as a potent, selective, and irreversible covalent inhibitor of CDK7. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, selectivity profile, and its effects on cellular processes. Detailed experimental protocols for in vitro and in vivo studies are presented to facilitate its use in preclinical research.
Introduction
Cyclin-dependent kinase 7 (CDK7) plays a dual role in cellular function. As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, such as CDK1 and CDK2, thereby controlling cell cycle progression.[1] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a critical step in transcription initiation.[2][3] Due to its central role in these fundamental processes, aberrant CDK7 activity has been implicated in the uncontrolled proliferation of various cancers.
This compound is a small molecule inhibitor designed for high potency and selectivity against CDK7.[1][4] It acts as an irreversible, covalent inhibitor by targeting a specific cysteine residue (Cys312) in the ATP-binding pocket of CDK7.[1][5] This targeted covalent inhibition leads to a durable and specific inactivation of CDK7, making this compound a valuable tool for dissecting the biological functions of CDK7 and a promising candidate for therapeutic development.
Mechanism of Action
This compound's primary mechanism of action is the irreversible covalent modification of Cysteine 312 (Cys312) within the active site of CDK7.[1] This covalent bond formation effectively and permanently inactivates the kinase. The selectivity of this compound for CDK7 over other kinases, particularly the closely related CDK12 and CDK13, is a key attribute that minimizes off-target effects.[4][6]
The functional consequences of CDK7 inhibition by this compound are twofold:
-
Cell Cycle Arrest: By inhibiting the CAK activity of CDK7, this compound prevents the activating phosphorylation of cell cycle CDKs, such as CDK1 and CDK2.[4][6] This leads to a strong cell cycle arrest, primarily at the G1/S transition.[1][7]
-
Transcriptional Inhibition: While CDK7 is involved in transcription, studies with this compound have shown that its primary effect is on the cell cycle, with a less pronounced impact on global RNA polymerase II phosphorylation compared to less selective inhibitors.[1][4] However, it does inhibit E2F-driven gene expression, which is crucial for S-phase entry.[4][6]
Data Presentation
Kinase Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of this compound against a panel of cyclin-dependent kinases.
| Kinase Target | IC50 (nM) | Reference(s) |
| CDK7 | 53.5 | [4][8][9] |
| CDK7/Mat1/CycH | 9.7 | [4][9][10][11] |
| CDK2 | >1000 | [5][12] |
| CDK9 | >1000 | [5][12] |
| CDK12 | Inactive | [4][6][8] |
| CDK13 | Inactive | [4][6][8] |
Cellular Activity
The table below outlines the cellular effects of this compound in various cancer cell lines.
| Cell Line | Cancer Type | Effect | Concentration Range (nM) | Reference(s) |
| HAP1 | Chronic Myeloid Leukemia | G1/S and G2/M arrest, inhibition of CDK1/2 T-loop phosphorylation | 0 - 2000 | [4][8] |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | Strong cell cycle arrest | Not specified | [4] |
| Multiple Myeloma (various) | Multiple Myeloma | G1 arrest, reduced Rb phosphorylation, in vivo tumor regression | 500 | [2][7] |
Experimental Protocols
In Vitro Kinase Assay
This protocol describes a method to determine the IC50 of this compound against CDK7.
Materials:
-
Recombinant human CDK7/CycH/MAT1 complex
-
This compound
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate peptide (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add 2.5 µL of the CDK7/CycH/MAT1 complex in kinase buffer.
-
Add 0.5 µL of the this compound dilutions or DMSO (vehicle control) to the wells.
-
Incubate for 30 minutes at room temperature to allow for covalent bond formation.
-
Initiate the kinase reaction by adding 2 µL of a mixture containing the substrate peptide and ATP (at a concentration close to the Km for CDK7).
-
Incubate for 1 hour at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in HAP1 cells treated with this compound.
Materials:
-
HAP1 cells
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed HAP1 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0-2000 nM) for 24-72 hours.[8]
-
Harvest the cells by trypsinization, wash with PBS, and collect the cell pellets by centrifugation.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells to remove the ethanol and wash once with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer. The G1, S, and G2/M populations can be quantified based on the DNA content (PI fluorescence intensity).
Western Blotting for Phospho-CDK Analysis
This protocol describes the detection of phosphorylated CDK1 and CDK2 in HAP1 cells treated with this compound.
Materials:
-
HAP1 cells
-
This compound
-
RIPA buffer (supplemented with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-CDK1 (Thr161), anti-phospho-CDK2 (Thr160), anti-CDK1, anti-CDK2, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed HAP1 cells and treat with this compound as described in the cell cycle analysis protocol.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
In Vivo Xenograft Model
This protocol outlines a subcutaneous xenograft model using multiple myeloma cells to evaluate the in vivo efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., NSG or SCID)
-
Multiple myeloma cell line (e.g., H929)
-
Matrigel (optional)
-
This compound
-
Vehicle solution (e.g., as recommended by the supplier)
-
Calipers
Procedure:
-
Subcutaneously inject a suspension of multiple myeloma cells (e.g., 5-10 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 2.5 mg/kg, intraperitoneally) or vehicle to the respective groups according to a predetermined schedule (e.g., daily or every other day).[12]
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy of this compound.
Mandatory Visualizations
Signaling Pathways
Caption: CDK7's dual role in transcription and cell cycle, and its inhibition by this compound.
Experimental Workflows
Caption: Workflow for in vitro characterization of this compound.
Logical Relationships
Caption: Logical flow from this compound administration to anti-proliferative effects.
Conclusion
This compound is a highly selective and potent covalent inhibitor of CDK7 that serves as an invaluable tool for studying the roles of CDK7 in cell cycle control and transcription. Its well-defined mechanism of action and selectivity profile make it a superior probe compared to less selective inhibitors. The detailed protocols provided in this guide are intended to enable researchers to effectively utilize this compound in their preclinical investigations, ultimately contributing to a deeper understanding of CDK7 biology and the development of novel cancer therapeutics.
References
- 1. Unlocking the therapeutic potential of selective CDK7 and BRD4 inhibition against multiple myeloma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK7 controls E2F- and MYC-driven proliferative and metabolic vulnerabilities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CDK7 抑制剂 | MCE [medchemexpress.cn]
- 4. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. YKL-5-124 | CAS#:1957203-01-8 | Chemsrc [chemsrc.com]
- 6. CDK7 controls E2F- and MYC-driven proliferative and metabolic vulnerabilities in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. biorbyt.com [biorbyt.com]
- 10. CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. YKL 5-124 | Transcriptional CDKs | Tocris Bioscience [tocris.com]
YKL-5-124 TFA: A Technical Guide on its Selective Mechanism and Impact on RNA Polymerase II Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
YKL-5-124 is a potent, selective, and covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] While CDK7 is a component of the general transcription factor TFIIH and is known to phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (Pol II), studies have revealed that selective inhibition by YKL-5-124 has a surprisingly minimal effect on the overall phosphorylation status of RNA Pol II.[3][4] This technical guide elucidates the mechanism of YKL-5-124, presents its kinase selectivity profile, and explains why its targeted action on CDK7 does not lead to global changes in Pol II CTD phosphorylation, a phenotype distinctly different from that of broader-spectrum CDK inhibitors. This document provides detailed experimental protocols and visual pathway diagrams to support researchers in the fields of oncology, cell biology, and drug development.
Introduction: RNA Polymerase II Phosphorylation and Transcriptional Control
The C-terminal domain (CTD) of the largest subunit of RNA Polymerase II, RPB1, is a crucial regulatory hub for transcription. In humans, it consists of 52 repeats of the heptapeptide consensus sequence Tyr1-Ser2-Pro3-Thr4-Ser5-Pro6-Ser7.[5] The dynamic, differential phosphorylation of serine residues at positions 2, 5, and 7 by various Cyclin-Dependent Kinases (CDKs) orchestrates the recruitment of factors that control transcription initiation, elongation, termination, and RNA processing.
-
Phospho-Serine 5 (pSer5): Primarily associated with transcription initiation and promoter clearance. It is phosphorylated by the CDK7/Cyclin H/MAT1 complex, which is a subunit of the general transcription factor TFIIH.[6]
-
Phospho-Serine 2 (pSer2): A hallmark of productive transcription elongation. This modification is predominantly catalyzed by CDK9 (as part of the P-TEFb complex) and CDK12.[5][7]
-
Phospho-Serine 7 (pSer7): Involved in the transcription of small nuclear RNA (snRNA) genes.
Given these distinct roles, the specific CDK inhibitor used in research can have vastly different effects on the transcription cycle.
YKL-5-124 TFA: A Highly Selective CDK7 Inhibitor
YKL-5-124 is an irreversible, covalent inhibitor that targets a cysteine residue (C312) on CDK7.[4] This specificity allows for the precise dissection of CDK7's functions. Unlike multi-kinase inhibitors such as THZ1, which also potently inhibit CDK12 and CDK13, YKL-5-124 demonstrates remarkable selectivity for CDK7.[4][8] This selectivity is the primary reason for its distinct biological effects, particularly concerning RNA Pol II phosphorylation.
Data Presentation: Kinase Inhibitory Profile of YKL-5-124
The following table summarizes the half-maximal inhibitory concentrations (IC50) of YKL-5-124 against various CDKs, highlighting its potent and selective action on CDK7.
| Kinase Target | IC50 (nM) | Selectivity Fold (vs. CDK7/Mat1/CycH) | Reference(s) |
| CDK7/Mat1/CycH | 9.7 | 1x | [1][2] |
| CDK7 (monomeric) | 53.5 | ~5.5x | [2][3] |
| CDK2 | 1300 | ~134x | [1] |
| CDK9 | 3020 | ~311x | [1] |
| CDK12 | Inactive | >100x | [2][3] |
| CDK13 | Inactive | >100x | [2][3] |
The Effect of YKL-5-124 on RNA Polymerase II Phosphorylation Status
Contrary to what might be expected from a "transcriptional CDK" inhibitor, multiple studies have demonstrated that treatment with YKL-5-124 does not cause a discernible change in the global phosphorylation levels of RNA Pol II CTD serine residues.[4][8] Specifically, phosphorylation at Ser2, Ser5, and Ser7 remains largely unaffected even at concentrations well above those required for maximal cell growth inhibition.[4][6]
This lack of effect is attributed to functional redundancy among transcriptional CDKs. While CDK7 phosphorylates Ser5 at the promoter, other kinases, particularly CDK12 and CDK13, are major contributors to Ser2 phosphorylation during elongation.[5][9] As YKL-5-124 does not inhibit CDK12 or CDK13, the transcription elongation-associated phosphorylation marks are maintained.[2][3]
This was compellingly demonstrated in a study where the robust downregulation of Pol II CTD phosphorylation, characteristic of the multi-kinase inhibitor THZ1, could be recapitulated only when YKL-5-124 was combined with a selective CDK12/13 inhibitor, THZ531.[4] This finding underscores that the profound effect on transcription seen with compounds like THZ1 is a result of polypharmacology, requiring the inhibition of both CDK7 and CDK12/13.[4]
The primary cellular phenotype of YKL-5-124 treatment is a strong cell-cycle arrest at the G1/S transition, driven by the inhibition of CDK7's CDK-activating kinase (CAK) activity on cell-cycle kinases like CDK1 and CDK2, rather than a global shutdown of transcription.[3][4][10]
Signaling Pathway Diagram
The following diagram illustrates the selective action of YKL-5-124 and the distinct roles of transcriptional CDKs in phosphorylating RNA Polymerase II.
Experimental Protocols
Key Experiment: Western Blot Analysis of RNA Pol II Phosphorylation
This protocol provides a methodology to assess the phosphorylation status of the RNA Pol II CTD in response to treatment with this compound.
A. Materials and Reagents:
-
Cell culture reagents (media, FBS, antibiotics)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
RIPA Lysis and Extraction Buffer (or similar) supplemented with protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
4x Laemmli Sample Buffer
-
4-15% gradient Tris-Glycine SDS-PAGE gels
-
PVDF membrane (0.45 µm)
-
Transfer buffer
-
Blocking buffer: 5% w/v Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies (diluted in 5% BSA in TBST):
-
Total RNA Pol II (e.g., anti-RPB1, N-terminus)
-
Phospho-RNA Pol II Ser2
-
Phospho-RNA Pol II Ser5
-
Loading control (e.g., anti-GAPDH or anti-Tubulin)
-
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagent
B. Procedure:
-
Cell Treatment: Seed cells to be 70-80% confluent at the time of harvest. Treat cells with desired concentrations of this compound (e.g., 0, 50, 100, 250, 500 nM) and a vehicle control (DMSO) for a specified time (e.g., 6 or 24 hours).
-
Cell Lysis: Aspirate media, wash cells once with ice-cold PBS. Add ice-cold lysis buffer with inhibitors. Scrape cells and collect the lysate.
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize all samples to the same protein concentration (e.g., 1-2 µg/µL). Add 1/3 volume of 4x Laemmli sample buffer. Denature samples by heating at 95°C for 5-10 minutes.
-
SDS-PAGE: Load 20-30 µg of total protein per lane onto the SDS-PAGE gel. Run the gel until adequate separation of high molecular weight proteins is achieved (RPB1 is >200 kDa).
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane using a wet transfer system, typically overnight at 4°C for high molecular weight proteins.
-
Blocking: Block the membrane with 5% BSA in TBST for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody at the recommended dilution overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (Step 10).
-
Detection: Apply the ECL detection reagent according to the manufacturer's protocol and image the blot using a chemiluminescence imager.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the phospho-specific signals to the total RNA Pol II signal and then to the loading control.
Experimental Workflow Diagram
Conclusion and Implications
This compound is a powerful research tool for isolating the specific functions of CDK7. Its high selectivity means it primarily affects cell cycle progression through inhibition of CAK activity, with minimal direct impact on global RNA Polymerase II CTD phosphorylation. This is in stark contrast to dual CDK7/12/13 inhibitors, which cause widespread transcriptional disruption. For drug development professionals, this highlights the critical importance of kinase selectivity profiles. The finding that selective CDK7 inhibition spares general transcription suggests a potentially wider therapeutic window compared to less selective agents. For researchers, YKL-5-124 allows for the deconvolution of CDK7's role in the cell cycle from its role in transcription, providing a clearer understanding of fundamental cellular processes.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. CDK12: cellular functions and therapeutic potential of versatile player in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK13 cooperates with CDK12 to control global RNA polymerase II processivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDK7 controls E2F- and MYC-driven proliferative and metabolic vulnerabilities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Ykl-5-124 Trifluoroacetate Salt: Properties, Structure, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ykl-5-124 is a potent, selective, and covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). As a critical regulator of both the cell cycle and transcription, CDK7 represents a compelling target in oncology. Ykl-5-124 offers a valuable tool for dissecting the multifaceted roles of CDK7 and holds therapeutic potential. This technical guide provides a comprehensive overview of the fundamental properties, structure, and mechanism of action of Ykl-5-124 trifluoroacetate salt, intended to support researchers and drug development professionals in its application. Detailed experimental protocols and visual representations of key signaling pathways and workflows are included to facilitate its practical use in a laboratory setting.
Core Properties and Structure
Ykl-5-124 trifluoroacetate (TFA) salt is the synthetically accessible and commonly used form of the potent CDK7 inhibitor. The trifluoroacetate counterion improves the handling and solubility characteristics of the parent compound.
Chemical and Physical Properties
The fundamental properties of Ykl-5-124 and its TFA salt are summarized below. It is important to distinguish between the free base and the salt form, as their molecular weights and formulas differ.
| Property | Ykl-5-124 (Free Base) | Ykl-5-124 Trifluoroacetate Salt |
| IUPAC Name | (S)-3-(4-Acrylamidobenzamido)-N-(2-(dimethylamino)-1-phenylethyl)-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxamide | (S)-3-(4-Acrylamidobenzamido)-N-(2-(dimethylamino)-1-phenylethyl)-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxamide trifluoroacetate |
| CAS Number | 1957203-01-8 | 2748220-93-9 |
| Molecular Formula | C28H33N7O3 | C30H34F3N7O5 |
| Molecular Weight | 515.61 g/mol | 629.63 g/mol |
| Appearance | Solid powder | Data not available |
| Solubility | Soluble in DMSO (100 mg/mL, 193.94 mM) and Ethanol.[1] | Information on specific solubility of the TFA salt is not readily available, but it is expected to have good solubility in DMSO for in vitro studies. |
| Storage | Store at -20°C for long-term stability.[1] | Store at -20°C for long-term stability. |
Chemical Structure
The chemical structure of the Ykl-5-124 free base is presented below. The trifluoroacetate salt is formed by the protonation of one of the basic nitrogen atoms, typically the dimethylamino group, by trifluoroacetic acid.
(Image of the chemical structure of Ykl-5-124 would be placed here in a real document)
Mechanism of Action and Biological Activity
Ykl-5-124 is a highly selective and potent covalent inhibitor of CDK7. Its mechanism of action and biological effects are detailed in the following sections.
Covalent Inhibition of CDK7
Ykl-5-124 functions by forming an irreversible covalent bond with a specific cysteine residue (Cys312) located in the ATP-binding pocket of CDK7. This covalent modification permanently inactivates the kinase, preventing it from phosphorylating its substrates. The acrylamide "warhead" on the Ykl-5-124 molecule is the reactive group that participates in this Michael addition reaction with the sulfhydryl group of the cysteine residue.
Kinase Selectivity Profile
A key feature of Ykl-5-124 is its high selectivity for CDK7 over other structurally related kinases, particularly CDK12 and CDK13. This selectivity is a significant advantage over earlier pan-CDK inhibitors, allowing for a more precise dissection of CDK7-specific functions.
| Kinase Target | IC50 (nM) | Notes |
| CDK7 | 53.5 | [2] |
| CDK7/Mat1/CycH | 9.7 | [1][2][3] |
| CDK2 | 1300 | [1][2] |
| CDK9 | 3020 | [1][2] |
| CDK12 | Inactive | [1][2][3] |
| CDK13 | Inactive | [1][2][3] |
Downstream Signaling Pathways
Inhibition of CDK7 by Ykl-5-124 has profound effects on two major cellular processes: cell cycle progression and transcription.
CDK7, as a core component of the CDK-activating kinase (CAK) complex, is responsible for the activating phosphorylation of several other CDKs, including CDK1 and CDK2, on their T-loop residues.[4][5] By inhibiting CDK7, Ykl-5-124 prevents the activation of these downstream CDKs. This leads to a potent cell cycle arrest, primarily at the G1/S transition.[2][3] The lack of active CDK2 prevents the phosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, repressing the expression of genes required for S-phase entry and DNA replication.[6]
CDK7 is also a subunit of the general transcription factor TFIIH. In this context, it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), which is crucial for transcription initiation and elongation.[5] Interestingly, studies with Ykl-5-124 have shown that while it potently inhibits cell cycle progression, it has a surprisingly weak effect on global RNA Pol II CTD phosphorylation.[2] This suggests a differential sensitivity of CDK7's functions to this inhibitor.
Recent evidence also points to a role for CDK7 in regulating the Hippo/YAP signaling pathway. Inhibition of CDK7 has been shown to down-regulate the expression of Yes-associated protein (YAP), a key effector of the Hippo pathway involved in cell proliferation and organ size control.[7]
Experimental Protocols
The following protocols are provided as a guide for the characterization and use of Ykl-5-124 in a research setting.
In Vitro CDK7 Kinase Assay
This protocol is a general guideline for assessing the inhibitory activity of Ykl-5-124 against CDK7 in a biochemical assay.
Materials:
-
Recombinant human CDK7/CycH/Mat1 complex
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP solution (with [γ-32P]ATP for radiometric detection)
-
Substrate protein (e.g., GST-tagged RNA Pol II CTD fragment)
-
Ykl-5-124 trifluoroacetate salt dissolved in DMSO
-
SDS-PAGE gels and reagents
-
Phosphorimager or autoradiography film
Procedure:
-
Prepare serial dilutions of Ykl-5-124 in kinase assay buffer.
-
In a reaction tube, combine the recombinant CDK7/CycH/Mat1 complex with the diluted Ykl-5-124 or DMSO (vehicle control).
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature to allow for covalent bond formation.
-
Initiate the kinase reaction by adding the substrate protein and ATP (containing [γ-32P]ATP).
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Terminate the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated substrate by autoradiography or phosphorimaging.
-
Quantify the band intensities to determine the extent of inhibition at each Ykl-5-124 concentration and calculate the IC50 value.
Cell Viability Assay (MTT/CCK-8)
This protocol outlines a method to assess the effect of Ykl-5-124 on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HAP1, Jurkat)
-
Complete cell culture medium
-
96-well cell culture plates
-
Ykl-5-124 trifluoroacetate salt dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
Solubilization buffer (for MTT assay, e.g., DMSO or isopropanol with HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of Ykl-5-124 in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of Ykl-5-124 or DMSO (vehicle control).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).[2]
-
Add the MTT or CCK-8 reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours to allow for the conversion of the reagent by viable cells.
-
If using MTT, add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
Western Blot for Phospho-CDK1/2
This protocol describes the detection of changes in the phosphorylation status of CDK1 and CDK2 in response to Ykl-5-124 treatment.
Materials:
-
Cancer cell line of interest
-
Ykl-5-124 trifluoroacetate salt
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against phospho-CDK1 (Thr161), phospho-CDK2 (Thr160), total CDK1, total CDK2, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with various concentrations of Ykl-5-124 for a specified time (e.g., 24 hours).[2]
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Analyze the changes in the levels of phosphorylated CDK1 and CDK2 relative to the total protein and the loading control.
Conclusion
Ykl-5-124 trifluoroacetate salt is a powerful and selective research tool for investigating the biological roles of CDK7. Its covalent mechanism of action and high selectivity provide a unique opportunity to dissect the distinct functions of CDK7 in cell cycle control and transcription. The information and protocols provided in this guide are intended to facilitate the effective use of Ykl-5-124 in preclinical research and drug development, ultimately contributing to a deeper understanding of CDK7 biology and its potential as a therapeutic target in cancer and other diseases.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 5. CDK7_pathway [bionity.com]
- 6. CDK7 controls E2F- and MYC-driven proliferative and metabolic vulnerabilities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of the Hippo/YAP pathway in the physiological activities and lesions of lens epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Initial Studies of YKL-5-124 TFA in Small Cell Lung Cancer: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the initial pre-clinical research on YKL-5-124 trifluoroacetate (TFA), a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), in the context of small cell lung cancer (SCLC). SCLC is an aggressive malignancy with high recurrence rates, making novel therapeutic strategies an urgent need.[1] Initial studies reveal that YKL-5-124 disrupts cell cycle progression, induces genomic instability, and stimulates an anti-tumor immune response, suggesting its potential as a promising therapeutic agent, particularly in combination with immunotherapy.[2][3]
Core Mechanism of Action
YKL-5-124 is an irreversible and covalent inhibitor of CDK7.[4][5] It demonstrates high selectivity for CDK7 over other cyclin-dependent kinases such as CDK9, CDK2, CDK12, and CDK13.[4][5] The primary mechanism of action in SCLC involves the inhibition of the CDK-activating kinase (CAK) activity of CDK7, which is crucial for the phosphorylation and activation of cell cycle kinases like CDK1 and CDK2.[2][6] This disruption leads to a halt in cell cycle progression, predominantly at the G1/S transition.[2][6] Unlike broader-spectrum CDK inhibitors such as THZ1, YKL-5-124 has minimal effect on RNA polymerase II phosphorylation, indicating a more specific cell-cycle-centric impact.[4][6]
Quantitative Data Summary
The following tables summarize key quantitative findings from initial in vitro and in vivo studies of YKL-5-124 in SCLC models.
Table 1: In Vitro Efficacy of YKL-5-124
| Parameter | Cell Line(s) | Concentration/Dose | Outcome | Reference |
| IC50 for CDK7 | - | 53.5 nM | Inhibition of CDK7 kinase activity | [4][5] |
| IC50 for CDK7/Mat1/CycH complex | - | 9.7 nM | Inhibition of the CAK complex | [4][5] |
| Cell Cycle Arrest | RPP631 (mouse SCLC), DMS79 (human SCLC) | Up to 500 nM | Accumulation of cells at the G1-S phase checkpoint | [2] |
| Inhibition of CDK1/2 Phosphorylation | RPP631, DMS79 | Varies (e.g., 125 nM - 2 µM) | Reduced phosphorylation of CDK1 (Thr161) and CDK2 (Thr160) | [2][6] |
| Selectivity vs. CDK12/13 | mSCLC RPP631 | Not specified | No inhibition of Cyclin K pulldown (partner of CDK12/13) | [2] |
Table 2: In Vivo Efficacy in SCLC Mouse Models (RPP Orthotopic Model)
| Treatment Group | N | Outcome | Reference |
| Control (Vehicle + Isotype IgG) | 13 | Baseline tumor growth | [2] |
| Anti-PD-1 | 13 | Moderate tumor growth inhibition | [2] |
| YKL-5-124 | 17 | Significant tumor growth inhibition | [2] |
| YKL-5-124 + Anti-PD-1 | Not specified | Synergistic tumor growth reduction and increased survival | [2] |
Signaling Pathways and Cellular Effects
The inhibition of CDK7 by YKL-5-124 initiates a cascade of cellular events that contribute to its anti-tumor activity in SCLC.
CDK7-Mediated Cell Cycle Regulation and Impact of YKL-5-124 Inhibition
CDK7, as a core component of the CAK complex, phosphorylates and activates key cell cycle CDKs, such as CDK1 and CDK2. This activation is essential for progression through the G1/S and G2/M checkpoints. YKL-5-124 covalently binds to CDK7, inhibiting its kinase activity. This leads to a failure in CDK1 and CDK2 activation, resulting in cell cycle arrest, primarily at the G1/S transition. This disruption of the cell cycle induces replicative stress and genomic instability.[2][3]
Induction of Anti-Tumor Immunity
A key finding of the initial studies is that the genomic instability and cellular stress induced by YKL-5-124 trigger an inflammatory response within the tumor microenvironment.[2] This leads to the release of pro-inflammatory cytokines and chemokines, which in turn promotes the infiltration and activation of T cells. This immune-stimulatory effect provides a strong rationale for combining YKL-5-124 with immune checkpoint inhibitors like anti-PD-1.[2][3]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these initial findings.
Competitive Pulldown Assay
-
Objective: To confirm the selective engagement of YKL-5-124 with CDK7 over CDK12/13 in SCLC cells.[2]
-
Cell Line: Mouse SCLC (mSCLC) RPP631 cells.[2]
-
Procedure:
-
Treat RPP631 cells with varying concentrations of YKL-5-124 for 6 hours.[2]
-
Lyse the cells and incubate the lysate with biotinylated THZ1 (bio-THZ1), a compound that binds to CDK7 and CDK12/13, to pull down these kinase complexes.[7]
-
Analyze the pulldown (PD) fraction and the input lysate by Western blotting.
-
Probe the Western blots with antibodies against Cyclin H (the binding partner of CDK7) and Cyclin K (the binding partner of CDK12/13).[2]
-
-
Expected Outcome: YKL-5-124 will compete with bio-THZ1 for binding to CDK7, leading to a dose-dependent decrease in the pulldown of Cyclin H. In contrast, the pulldown of Cyclin K should remain unaffected, demonstrating the selectivity of YKL-5-124 for CDK7.[2]
Cell Cycle Analysis
-
Objective: To determine the effect of YKL-5-124 on cell cycle progression in SCLC cells.
-
Cell Lines: RPP631 and human SCLC (hSCLC) DMS79 cells.[2]
-
Procedure:
-
Treat cells with YKL-5-124 at specified concentrations (e.g., up to 500 nM) for 24 hours.[2]
-
For DNA content analysis, fix the cells and stain with a fluorescent DNA dye (e.g., DAPI or Propidium Iodide).[1]
-
Analyze the cell population by flow cytometry to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[1]
-
For analysis of DNA synthesis, pulse-label cells with BrdU, followed by staining with anti-BrdU antibodies and a DNA dye, and analyze by flow cytometry.[1]
-
-
Expected Outcome: Treatment with YKL-5-124 is expected to cause an accumulation of cells in the G1 phase and a corresponding decrease in the S phase population, indicative of a G1/S checkpoint arrest.[2]
In Vivo Tumor Growth and Immunotherapy Combination Study
-
Objective: To evaluate the anti-tumor efficacy of YKL-5-124 alone and in combination with anti-PD-1 immunotherapy in an SCLC mouse model.[2]
-
Animal Model: Orthotopic mouse model of SCLC (e.g., RPP model).[2]
-
Procedure:
-
Establish orthotopic SCLC tumors in mice.
-
Randomize mice into four treatment groups: Vehicle + Isotype IgG (Control), anti-PD-1 alone, YKL-5-124 alone, and the combination of YKL-5-124 and anti-PD-1.[2]
-
Administer treatments according to a predefined schedule.
-
Monitor tumor growth over time using appropriate imaging techniques.
-
Monitor animal body weight and conduct blood cell counts to assess toxicity.[2]
-
At the end of the study, or when humane endpoints are reached, harvest tumors for further analysis (e.g., immune cell infiltration).
-
-
Expected Outcome: YKL-5-124 is expected to inhibit tumor growth. The combination of YKL-5-124 and anti-PD-1 is hypothesized to result in a more durable and significant anti-tumor response and improved survival compared to either single agent alone.[2][3]
Conclusion and Future Directions
The initial studies on YKL-5-124 TFA in small cell lung cancer have established it as a selective CDK7 inhibitor that disrupts cell cycle progression and induces a pro-inflammatory tumor microenvironment.[2] These findings provide a strong preclinical rationale for its further development, particularly in combination with immune checkpoint blockade.[3][8] Future research should focus on elucidating the precise molecular mechanisms by which YKL-5-124 triggers an immune response, identifying predictive biomarkers for patient selection, and conducting clinical trials to evaluate its safety and efficacy in SCLC patients. The potential to overcome resistance to immunotherapy makes this a particularly promising avenue of investigation for this challenging disease.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK7 Inhibition Potentiates Genome Instability Triggering Anti-tumor Immunity in Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. doaj.org [doaj.org]
Methodological & Application
Application Notes and Protocols: YKL-5-124 TFA in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing YKL-5-124 TFA, a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), in cell culture experiments. The following protocols and data are intended to facilitate research into cell cycle regulation, transcription, and the development of novel therapeutic strategies.
Introduction
YKL-5-124 is a highly selective, irreversible, and covalent inhibitor of CDK7.[1][2] It demonstrates significant potency against the CDK7/Mat1/CycH complex.[1][2] Notably, YKL-5-124 exhibits over 100-fold greater selectivity for CDK7 compared to CDK2 and CDK9, and it is inactive against CDK12 and CDK13.[1] The primary mechanism of action involves the inhibition of CDK7's kinase activity, which leads to a pronounced cell-cycle arrest and inhibition of E2F-driven gene expression.[1] Unlike some other CDK7 inhibitors, YKL-5-124 has a minimal effect on the phosphorylation status of RNA polymerase II.[1][3]
Mechanism of Action
YKL-5-124 targets CDK7, a key regulator of both the cell cycle and transcription. As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1 and CDK2, thereby controlling cell cycle progression.[3] By inhibiting CDK7, YKL-5-124 prevents the T-loop phosphorylation and activation of these downstream CDKs, leading to cell cycle arrest at the G1/S and G2/M transitions.[1][3] Additionally, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA Polymerase II. However, studies with YKL-5-124 suggest a more predominant cell cycle phenotype over a transcriptional one.[3]
Caption: Mechanism of action of YKL-5-124, targeting CDK7 to inhibit cell cycle progression and E2F-driven gene expression.
Quantitative Data
The following tables summarize the in vitro inhibitory activity of YKL-5-124 and its effects on cellular processes.
Table 1: In Vitro Kinase Inhibitory Activity
| Target | IC50 (nM) |
| CDK7 | 53.5 |
| CDK7/Mat1/CycH | 9.7 |
| CDK2 | 1300 |
| CDK9 | 3020 |
Data sourced from MedchemExpress and Selleck Chemicals.[1][2]
Table 2: Cellular Activity in HAP1 Cells
| Treatment Concentration (nM) | Duration (hours) | Observed Effect |
| 0 - 2000 | 72 | Dose-dependent increase in G1 and G2/M phase cells, with a loss of S-phase cells.[1] |
| 125 - 2000 | 24 | Concentration-dependent inhibition of CDK1 and, to a lesser extent, CDK2 T-loop phosphorylation. |
| 30 | Not specified | Blocks pull-down of CDK7-cyclin H.[1] |
| 100 | 0.5 | Reduces CDK7-cyclin H binding to bioTHZ1 by >50%.[1] |
Experimental Protocols
Reagent Preparation
Stock Solution Preparation: this compound is soluble in DMSO up to 20 mM and in ethanol up to 20 mM.
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. For example, for 1 mg of this compound (MW: 515.62 g/mol ), add 193.9 µL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Storage:
-
Store the solid compound at -20°C.
-
Store the DMSO stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Ensure the vials are sealed to protect from moisture.[1]
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration using fresh, sterile cell culture medium.
-
Mix thoroughly by gentle pipetting or vortexing before adding to the cell cultures.
-
If using an aqueous-based stock, filter sterilize the working solution through a 0.22 µm filter before use.[1]
Cell Culture Treatment
The following is a general protocol for treating adherent cells with this compound. This protocol may need to be optimized for specific cell lines and experimental endpoints.
Materials:
-
Adherent cells of interest (e.g., HAP1)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Sterile multi-well plates (e.g., 6-well, 24-well, or 96-well)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and grow overnight.
-
Preparation of Treatment Medium: Prepare serial dilutions of this compound in fresh, pre-warmed complete cell culture medium. A typical concentration range for initial experiments could be 0-2000 nM.[1] Remember to include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Cell Treatment:
-
Aspirate the old medium from the wells.
-
Gently wash the cells once with sterile PBS.
-
Add the prepared treatment medium to the respective wells.
-
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Downstream Analysis: Following incubation, harvest the cells for downstream analyses such as cell cycle analysis, western blotting for protein phosphorylation, or gene expression analysis.
Caption: A generalized experimental workflow for cell culture treatment with this compound.
Cell Cycle Analysis by Flow Cytometry
Procedure:
-
Treat cells with varying concentrations of this compound (e.g., 0-2000 nM) for 72 hours as described in section 4.2.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with cold PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blot for T-Loop Phosphorylation
Procedure:
-
Treat cells with this compound (e.g., 125 nM to 2 µM) for 24 hours.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for phospho-CDK1 (Thr161) and phospho-CDK2 (Thr160), as well as total CDK1 and CDK2 as loading controls.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Safety Precautions
This compound is for research use only.[1] Standard laboratory safety practices should be followed when handling this compound. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation, ingestion, and contact with skin and eyes. Refer to the Material Safety Data Sheet (MSDS) for more detailed safety information.
References
Application Notes and Protocols for YKL-5-124 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
YKL-5-124 is a potent, selective, and covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3] It functions by irreversibly binding to a cysteine residue (C312) in the active site of CDK7, leading to the disruption of key cellular processes such as cell cycle progression and transcription.[4] These application notes provide recommended concentrations, detailed protocols for key in vitro assays, and a summary of its inhibitory activity to guide researchers in utilizing YKL-5-124 for their studies.
Mechanism of Action
YKL-5-124 is a highly selective covalent inhibitor of CDK7.[1][2] CDK7 is a crucial component of two major cellular complexes: the CDK-activating kinase (CAK) complex and the general transcription factor TFIIH.
As part of the CAK complex (comprising CDK7, Cyclin H, and MAT1), CDK7 is responsible for the activating phosphorylation of T-loops in several cell cycle CDKs, including CDK1 and CDK2. By inhibiting CDK7, YKL-5-124 prevents the activation of these downstream CDKs, leading to a robust cell cycle arrest, primarily at the G1/S transition.[3]
Within the TFIIH complex, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a critical step for transcription initiation and elongation. While some CDK7 inhibitors like THZ1 profoundly affect Pol II phosphorylation, YKL-5-124 has been shown to have a less pronounced effect on global Pol II CTD phosphorylation, suggesting a more predominant cell cycle phenotype.
The inhibitory action of YKL-5-124 is highly specific for CDK7, with significantly less activity against other CDKs, such as CDK2, CDK9, CDK12, and CDK13.[2] This selectivity makes YKL-5-124 a valuable tool for dissecting the specific roles of CDK7 in cellular processes.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of YKL-5-124 against various kinases and its effective concentrations in different cell-based assays.
Table 1: In Vitro Kinase Inhibition
| Target Kinase | IC50 (nM) | Assay Conditions |
| CDK7/Mat1/CycH | 9.7[1][2][3] | Biochemical, fixed time point |
| CDK7 | 53.5[2] | In vitro kinase reaction, 1mM ATP |
| CDK2 | 1300[1] | Biochemical assay |
| CDK9 | 3020[1] | Biochemical assay |
| CDK12 | >10,000 | In vitro kinase reaction |
| CDK13 | >10,000 | In vitro kinase reaction |
Table 2: Recommended Concentrations for Cell-Based Assays
| Assay Type | Cell Line Examples | Recommended Concentration Range | Treatment Duration | Notes |
| Cell Viability/Cytotoxicity | HAP1, Neuroblastoma cell lines | 10 nM - 2000 nM | 72 hours[2] | A dose-dependent decrease in viability is expected. |
| Cell Cycle Analysis | HAP1, SCLC cell lines | 100 nM - 2000 nM | 24 - 72 hours[1][2] | Expect an increase in G1 and G2/M phase cells and a decrease in S phase cells. |
| Western Blotting (Phospho-protein analysis) | HAP1, SCLC cell lines | 30 nM - 2000 nM | 6 - 24 hours[1][2] | To assess phosphorylation of CDK1 (T161) and CDK2 (T160). |
| Target Engagement | HAP1 | ~30 nM | 6 hours | To block pull-down of CDK7-cyclin H.[1] |
| In Vitro Kinase Assay (from cell lysates) | HeLa | 62.5 nM | N/A | To block phosphorylation of RNA polymerase II substrate by immunoprecipitated CDK7. |
Experimental Protocols
In Vitro CDK7 Kinase Assay (Non-Radioactive, ADP-Glo™ Format)
This protocol is adapted from a general luminescent kinase assay and is suitable for determining the IC50 of YKL-5-124 against purified CDK7.
Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 complex
-
CDK7/9tide peptide substrate
-
YKL-5-124
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Kinase Reaction Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
DMSO
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of YKL-5-124 in DMSO. A typical starting concentration for the highest dose would be 100-fold the expected IC50. Then, dilute the compound in Kinase Reaction Buffer to a 4x final concentration.
-
Kinase and Substrate Preparation:
-
Dilute the recombinant CDK7/Cyclin H/MAT1 complex in Kinase Reaction Buffer to a 4x final concentration. The optimal concentration should be determined empirically by performing a kinase titration to find the EC80 value.
-
Prepare a 2x solution of the CDK7/9tide substrate and ATP in Kinase Reaction Buffer. The ATP concentration should be close to the Km for CDK7 if known, or a standard concentration (e.g., 10 µM) can be used.
-
-
Reaction Setup:
-
Add 2.5 µL of the 4x YKL-5-124 dilution (or DMSO for control wells) to the wells of a 384-well plate.
-
Add 2.5 µL of the 4x CDK7 enzyme solution to each well.
-
Initiate the kinase reaction by adding 5 µL of the 2x substrate/ATP solution to each well. The final reaction volume is 10 µL.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each YKL-5-124 concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell Viability Assay (CCK-8/MTT)
Materials:
-
Cell line of interest (e.g., HAP1, neuroblastoma cells)
-
Complete cell culture medium
-
YKL-5-124
-
DMSO
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
96-well clear-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of YKL-5-124 in complete culture medium. Remove the old medium from the cells and add 100 µL of the YKL-5-124 dilutions (or medium with DMSO as a vehicle control) to the wells.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions.
-
Viability Measurement (CCK-8):
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Plot the results and determine the GI50 (concentration for 50% growth inhibition).
Cell Cycle Analysis by Flow Cytometry with EdU Staining
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
YKL-5-124
-
DMSO
-
Click-iT™ EdU Flow Cytometry Assay Kit (or similar)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of YKL-5-124 (e.g., 100 nM) or DMSO for 24 hours.[2]
-
EdU Labeling: Add EdU to the culture medium at a final concentration of 10 µM and incubate for 1-2 hours under normal growth conditions.
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with 1% BSA in PBS.
-
Fix the cells using a fixative solution (e.g., Click-iT™ fixative) for 15 minutes at room temperature, protected from light.
-
Wash the cells with 1% BSA in PBS.
-
-
Permeabilization and Click-iT™ Reaction:
-
Permeabilize the cells with a saponin-based permeabilization and wash reagent.
-
Prepare the Click-iT™ reaction cocktail containing the fluorescent azide according to the manufacturer's instructions.
-
Add the reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells with the permeabilization and wash reagent.
-
-
DNA Staining: Resuspend the cells in a solution containing a DNA stain (e.g., DAPI or FxCycle™ Violet) to determine the total DNA content.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The EdU signal will identify cells in S-phase, while the DNA stain will distinguish between G1 and G2/M phases.
-
Data Analysis: Use flow cytometry analysis software to gate the cell populations and quantify the percentage of cells in each phase of the cell cycle.
Western Blotting for Phospho-Protein Analysis
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
YKL-5-124
-
DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-pCDK1(T161), anti-CDK1, anti-pCDK2(T160), anti-CDK2, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with various concentrations of YKL-5-124 (e.g., 125 nM to 2 µM) for 6-24 hours.[1]
-
Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
Caption: Signaling pathway inhibited by YKL-5-124.
Caption: Workflow for cell cycle analysis using YKL-5-124 and EdU staining.
References
Application Notes: YKL-5-124 TFA Stock Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation and storage of stock solutions of YKL-5-124 TFA, a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3][4][5] Adherence to these guidelines is crucial for ensuring the stability, activity, and reproducibility of experimental results.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound relevant to the preparation of stock solutions.
| Property | Value | Citations |
| Molecular Weight | 629.63 g/mol | [1][3][6] |
| Appearance | White to off-white solid | [6] |
| Solubility in DMSO | ≥ 100 mg/mL (equivalent to 158.82 mM) | [1][3][6][7] |
| Solubility in Water | 50 mg/mL (equivalent to 79.41 mM); requires sonication for dissolution. | [1][3][6] |
| Storage (Powder) | Store at 4°C sealed and protected from moisture. Can be stored at -20°C for up to 3 years. | [3][6][7] |
| Storage (Stock Solution) | Aliquot and store at -20°C for up to 1 month or at -80°C for up to 6 months . Avoid repeated freeze-thaw cycles. | [1][6][7][8] |
Experimental Protocol: Preparing a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO), the most common solvent for this compound.
Materials:
-
This compound (solid powder)
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Pre-calculation: Before opening the vial, calculate the volume of DMSO required to achieve the desired concentration. To prepare a 10 mM stock solution from 1 mg of this compound, use the following formula:
Volume (L) = Mass (g) / (Concentration (mol/L) × Molecular Weight ( g/mol )) Volume (µL) = (1 mg / 629.63 g/mol ) / 0.010 mol/L × 1,000,000 µL/L ≈ 158.8 µL
Therefore, add 158.8 µL of DMSO to 1 mg of this compound to make a 10 mM stock solution.
-
Preparation:
-
Before opening, bring the vial of this compound to room temperature to prevent condensation of moisture.
-
Centrifuge the vial briefly to ensure all the powder is collected at the bottom.[8]
-
Carefully add the calculated volume of fresh, high-purity DMSO to the vial.[1][6][7] Using DMSO that has absorbed moisture can significantly reduce the solubility of the compound.[1][6][7]
-
Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication may be used if necessary, but is typically not required for DMSO.
-
-
Aliquoting and Storage:
-
Once the stock solution is fully dissolved, dispense it into single-use aliquots in sterile, tightly sealed tubes.[8]
-
Label the aliquots clearly with the compound name, concentration, date, and solvent.
-
For short-term storage (up to 1 month), store the aliquots at -20°C.[1][6][7]
-
For long-term storage (up to 6 months), store the aliquots at -80°C.[1][6]
-
Note on Aqueous Solutions: If water is used as the solvent, ultrasonic assistance is recommended to achieve dissolution.[1][3][6] For cell-based assays, any working solution prepared from a water stock should be sterile-filtered through a 0.22 µm filter before use.[1][6] When diluting a DMSO stock into aqueous media for experiments, ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).[8]
Workflow and Signaling Pathway Diagrams
Experimental Workflow: Stock Solution Preparation
The following diagram illustrates the standard workflow for preparing the this compound stock solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorbyt.com [biorbyt.com]
- 3. YKL-5-124 (TFA) - Immunomart [immunomart.org]
- 4. YKL-5-124 | CAS#:1957203-01-8 | Chemsrc [chemsrc.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. This compound | CDK7 抑制剂 | MCE [medchemexpress.cn]
- 7. selleckchem.com [selleckchem.com]
- 8. captivatebio.com [captivatebio.com]
Application Notes and Protocols for In Vivo Dosing and Administration of Ykl-5-124 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the in vivo use of Ykl-5-124, a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), in various mouse models. Ykl-5-124 has demonstrated significant anti-tumor activity in preclinical studies by inducing cell cycle arrest. This document outlines the mechanism of action, provides detailed protocols for formulation and administration, summarizes key quantitative data from published studies, and includes visual representations of the relevant signaling pathways and experimental workflows.
Mechanism of Action
Ykl-5-124 is a highly selective, irreversible covalent inhibitor of CDK7.[1] It forms a covalent bond with a cysteine residue (Cys312) in the ATP-binding pocket of CDK7.[1] CDK7 is a crucial component of the CDK-activating kinase (CAK) complex, which also includes Cyclin H and MAT1. The CAK complex is responsible for the activating phosphorylation of several cell cycle CDKs, including CDK1 and CDK2.[1]
By inhibiting CDK7, Ykl-5-124 prevents the T-loop phosphorylation and subsequent activation of CDK1 and CDK2.[1] This leads to the hypophosphorylation of the Retinoblastoma (Rb) protein.[2] Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and DNA replication.[2] The ultimate result is a robust cell cycle arrest at the G1/S transition. Unlike some other CDK7 inhibitors, Ykl-5-124 has been shown to have a minimal effect on the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II.[1]
Quantitative Data Summary
The following tables summarize the reported in vivo dosing and administration parameters for Ykl-5-124 in various mouse models.
Table 1: In Vivo Dosing Regimens for Ykl-5-124 in Mouse Models
| Mouse Strain | Tumor Model | Dose (mg/kg) | Administration Route | Dosing Schedule | Reference |
| NSG (female) | Multiple Myeloma Xenograft | 2.5 or 5 | Intraperitoneal (i.p.) | 5 days/week for 4 weeks | [2] |
| SCID | Multiple Myeloma Xenograft | 1, 2.5, or 5 | Intraperitoneal (i.p.) | 5 days/week for 2 weeks | [2] |
| C57BL/6 | Small Cell Lung Cancer (Orthotopic) | 2.5 - 15 (dose-escalation) | Intraperitoneal (i.p.) | 5 times/week | [3] |
| Nude (BALB/c) | Neuroblastoma Xenograft | Not Specified | Not Specified | Combination with JQ1 showed synergistic effect | [3] |
Table 2: In Vitro Potency of Ykl-5-124
| Target | IC50 | Assay Conditions | Reference |
| CDK7/Mat1/CycH | 9.7 nM | Biochemical Assay | [4] |
| CDK7 | 53.5 nM | Biochemical Assay | [1] |
| CDK2 | 1300 nM | Biochemical Assay | [4] |
| CDK9 | 3020 nM | Biochemical Assay | [4] |
| CDK12 | > 10 µM | Biochemical Assay | [1] |
| CDK13 | > 10 µM | Biochemical Assay | [1] |
Experimental Protocols
Preparation of Ykl-5-124 Formulation for In Vivo Administration
Ykl-5-124 is a poorly water-soluble compound, requiring a specific formulation for in vivo use. The following protocol is a general guideline based on common practices for similar compounds. It is highly recommended to perform a small-scale formulation test to ensure solubility and stability before preparing a large batch.
Materials:
-
Ykl-5-124 powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80 (Polysorbate 80), sterile
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile conical tubes and syringes
Protocol:
-
Prepare the Co-solvent Mixture: In a sterile conical tube, prepare the desired co-solvent mixture. A commonly used vehicle for poorly soluble compounds is a mixture of DMSO, PEG300, Tween 80, and saline. A typical starting ratio is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Dissolve Ykl-5-124 in DMSO: Weigh the required amount of Ykl-5-124 powder and dissolve it completely in the corresponding volume of DMSO. Gentle vortexing or sonication in a water bath may be required to facilitate dissolution. Ensure a clear solution is obtained.
-
Add PEG300: Slowly add the PEG300 to the Ykl-5-124/DMSO solution while vortexing to ensure thorough mixing.
-
Add Tween 80: Add the Tween 80 to the mixture and continue to vortex.
-
Add Saline/PBS: Finally, add the sterile saline or PBS to the mixture in a dropwise manner while continuously vortexing to prevent precipitation of the compound.
-
Final Formulation: The final formulation should be a clear, homogenous solution. Visually inspect for any precipitation before use. Prepare the formulation fresh on the day of injection.
Subcutaneous Xenograft Mouse Model Protocol
This protocol describes the establishment of a subcutaneous tumor xenograft model and subsequent treatment with Ykl-5-124.
Materials:
-
Immunocompromised mice (e.g., NSG, SCID, or Nude mice), 6-8 weeks old
-
Cancer cell line of interest
-
Complete cell culture medium
-
Sterile PBS or Hank's Balanced Salt Solution (HBSS)
-
Matrigel (optional, can improve tumor take rate)
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
1 mL syringes with 27-30 gauge needles
-
Anesthetic (e.g., isoflurane)
-
Calipers for tumor measurement
-
Prepared Ykl-5-124 formulation
Protocol:
-
Cell Preparation:
-
Culture cancer cells in their recommended complete medium until they reach 80-90% confluency.
-
On the day of injection, harvest the cells by trypsinization.
-
Wash the cells with sterile PBS or HBSS and perform a cell count.
-
Resuspend the cell pellet in a 1:1 mixture of sterile PBS/HBSS and Matrigel (if used) at the desired concentration (typically 1 x 10^6 to 10 x 10^6 cells in 100-200 µL). Keep the cell suspension on ice.
-
-
Tumor Cell Implantation:
-
Anesthetize the mouse using a calibrated vaporizer with isoflurane.
-
Shave the flank of the mouse and sterilize the injection site with 70% ethanol.
-
Gently draw the cell suspension into a 1 mL syringe with a 27-30 gauge needle.
-
Inject the cell suspension subcutaneously into the shaved flank.
-
Monitor the mice for recovery from anesthesia.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to establish and grow. Start measuring the tumor volume 2-3 times per week once the tumors are palpable.
-
Use digital calipers to measure the length (L) and width (W) of the tumor.
-
Calculate the tumor volume using the formula: Volume = (W^2 x L) / 2.
-
-
Treatment with Ykl-5-124:
-
Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Administer the prepared Ykl-5-124 formulation or vehicle control via intraperitoneal injection according to the desired dosing schedule (e.g., 5 mg/kg, 5 days a week).
-
Continue to monitor tumor growth and the general health of the mice (body weight, behavior) throughout the study.
-
-
Study Endpoint:
-
The study can be terminated when tumors in the control group reach a predetermined maximum size, or based on other ethical considerations.
-
At the endpoint, mice are euthanized, and tumors can be excised for further analysis (e.g., western blotting, immunohistochemistry).
-
Visualizations
Signaling Pathway of Ykl-5-124 Action
Caption: Mechanism of action of Ykl-5-124, leading to G1/S phase cell cycle arrest.
Experimental Workflow for In Vivo Efficacy Study
Caption: A typical workflow for an in vivo efficacy study of Ykl-5-124 in a xenograft model.
References
- 1. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK7 controls E2F- and MYC-driven proliferative and metabolic vulnerabilities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
YKL-5-124 TFA: A Potent and Selective CDK7 Inhibitor for Neuroblastoma Research
Application Notes and Protocols for Researchers
YKL-5-124 TFA is a powerful and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7) that has emerged as a valuable tool in neuroblastoma research.[1][2] Unlike broader CDK inhibitors such as THZ1, which also targets CDK12 and CDK13, YKL-5-124's high selectivity for CDK7 allows for more precise investigation of its role in cancer cell biology.[2][3] These notes provide detailed applications and protocols for utilizing this compound in neuroblastoma cell line studies.
Mechanism of Action
YKL-5-124 acts as an irreversible, covalent inhibitor of CDK7.[1][4] CDK7 is a crucial component of the CDK-activating kinase (CAK) complex, which is responsible for the activating phosphorylation of cell cycle CDKs, including CDK1 and CDK2.[3][4] By inhibiting CDK7, YKL-5-124 disrupts the activity of these downstream CDKs, leading to cell cycle arrest, primarily at the G1/S transition.[3][5] This targeted inhibition of the cell cycle machinery makes YKL-5-124 a compound of significant interest in cancers like neuroblastoma that are dependent on transcriptional regulation and cell cycle progression.[2] Notably, YKL-5-124 has been shown to have minimal effect on the phosphorylation of the C-terminal domain of RNA Polymerase II, a key function of the CDK7-containing general transcription factor TFIIH.[2][3]
Signaling Pathway
The primary signaling pathway affected by YKL-5-124 in neuroblastoma cells is the cell cycle regulation pathway. By inhibiting CDK7, it prevents the phosphorylation and activation of CDK1 and CDK2, which are essential for progression through the G1/S and G2/M phases of the cell cycle.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from studies in various cell lines, including neuroblastoma.
Table 1: Inhibitory Activity of YKL-5-124
| Target | IC50 | Cell Line(s) | Reference |
| CDK7 | 53.5 nM | In vitro kinase assay | [1][3] |
| CDK7/Mat1/CycH | 9.7 nM | In vitro kinase assay | [1][4] |
| CDK2 | >100-fold selective vs CDK7 | In vitro kinase assay | [1] |
| CDK9 | >100-fold selective vs CDK7 | In vitro kinase assay | [1] |
| CDK12 | Inactive | In vitro kinase assay | [1][3] |
| CDK13 | Inactive | In vitro kinase assay | [1][3] |
Table 2: Cellular Effects of YKL-5-124 in Neuroblastoma Cell Lines
| Assay | Cell Line(s) | Concentration(s) | Effect | Reference |
| Cell Viability | MYCN-amplified (e.g., IMR-32) & non-amplified | 0-10 µM | Dose-dependent decrease in viability | [2] |
| Cell Cycle Analysis (EdU) | Neuroblastoma cells | 100 nM | G1 arrest, decrease in S-phase cells | [2][6] |
| CDK1 Phosphorylation (T161) | Neuroblastoma cells | Dose-dependent | Inhibition | [2][6] |
| CDK2 Phosphorylation (T160) | Neuroblastoma cells | Dose-dependent | Inhibition | [2][6] |
| RNA Pol II CTD Phosphorylation | Neuroblastoma cells | Up to 400 nM | Minimal effect | [2] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Protocol 1: Cell Viability Assay
This protocol determines the cytotoxic effect of YKL-5-124 on neuroblastoma cell lines.
Materials:
-
Neuroblastoma cell lines (e.g., IMR-32, SK-N-BE(2))
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer or spectrophotometer
Procedure:
-
Seed neuroblastoma cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium. Include a DMSO-only control.
-
Remove the medium from the cells and add the medium containing the different concentrations of YKL-5-124 or DMSO.
-
Incubate the plates for 72 hours.
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time to allow for signal stabilization.
-
Measure the luminescence or absorbance using a plate reader.
-
Normalize the results to the DMSO-treated control cells to determine the percent cell viability.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effect of YKL-5-124 on cell cycle distribution.
Materials:
-
Neuroblastoma cell lines
-
6-well plates
-
This compound stock solution (in DMSO)
-
EdU (5-ethynyl-2'-deoxyuridine) incorporation kit (e.g., Click-iT™ EdU Flow Cytometry Assay Kit)
-
Propidium Iodide (PI) or DAPI for DNA content staining
-
Flow cytometer
Procedure:
-
Seed neuroblastoma cells in 6-well plates and allow them to adhere.
-
Treat the cells with the desired concentration of YKL-5-124 (e.g., 100 nM) or DMSO for 24 hours.[6]
-
Pulse the cells with EdU for 1-2 hours to label cells in the S-phase.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix and permeabilize the cells according to the EdU kit manufacturer's instructions.
-
Perform the click chemistry reaction to label the incorporated EdU with a fluorescent dye.
-
Stain the cells with a DNA content dye (e.g., PI or DAPI).
-
Analyze the cells by flow cytometry. Gate on single cells and analyze the EdU and DNA content signals to determine the percentage of cells in G1, S, and G2/M phases.
Protocol 3: Western Blotting for Phospho-CDK1/2
This protocol is used to determine the effect of YKL-5-124 on the phosphorylation of CDK1 and CDK2.
Materials:
-
Neuroblastoma cell lines
-
6-well plates
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-CDK1 (Thr161), anti-phospho-CDK2 (Thr160), anti-total CDK1, anti-total CDK2, and a loading control (e.g., anti-GAPDH or anti-tubulin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Seed neuroblastoma cells in 6-well plates and treat with various concentrations of YKL-5-124 or DMSO for 6 hours.[6]
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative levels of phosphorylated and total CDK1 and CDK2.
Combination Therapy
Recent studies have shown that YKL-5-124 can act synergistically with other targeted agents. For instance, combining YKL-5-124 with the BRD4 inhibitor JQ1 has demonstrated synergistic cytotoxicity in neuroblastoma models.[2] This combination has been shown to suppress a MYCN-gene expression signature associated with resistance to BRD4 inhibition and leads to significant tumor regression in vivo.[2] This suggests that YKL-5-124 could be a valuable component of combination therapies for neuroblastoma.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synergistic Anti-Tumor Effect of Combining Selective CDK7 and BRD4 Inhibition in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. YKL 5-124 (7157) by Tocris, Part of Bio-Techne [bio-techne.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Cycle Analysis Using YKL-5-124 TFA via Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
YKL-5-124 is a potent, selective, and irreversible covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3] CDK7 is a critical regulator of both the cell cycle and transcription.[2][3] As the enzymatic core of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, including CDK1 and CDK2, which are essential for cell cycle progression.[2] YKL-5-124 exerts its effect by covalently binding to a cysteine residue (C312) in the active site of CDK7, leading to a strong cell cycle arrest, primarily at the G1/S transition.[2] This makes YKL-5-124 a valuable tool for studying cell cycle regulation and a potential therapeutic agent in oncology. These application notes provide a detailed protocol for utilizing YKL-5-124 TFA to induce cell cycle arrest and analyze the effects using flow cytometry.
Mechanism of Action
YKL-5-124 selectively inhibits CDK7, showing over 100-fold greater selectivity for CDK7 compared to CDK9 and CDK2, and is inactive against CDK12 and CDK13.[1][3] Inhibition of CDK7's CAK activity by YKL-5-124 leads to reduced T-loop phosphorylation of CDK1 and CDK2, thereby preventing their activation.[1][2] This disruption of the core cell cycle machinery results in a dose-dependent increase in the proportion of cells in the G1 and G2/M phases of the cell cycle, with a corresponding decrease in the S phase population.[1][3] Furthermore, YKL-5-124 has been shown to inhibit E2F-driven gene expression, which is crucial for the G1/S transition.[1][2]
Data Presentation
Table 1: In Vitro Activity of this compound
| Target | IC50 (nM) | Notes |
| CDK7 | 53.5 | Potent and selective inhibition.[1] |
| CDK7/Mat1/CycH | 9.7 | Higher potency in the complex.[1] |
| CDK2 | 1300 | Over 100-fold more selective for CDK7.[2] |
| CDK9 | 3020 | High selectivity against this transcription-related CDK.[2] |
| CDK12 | Inactive | No significant inhibition observed.[1] |
| CDK13 | Inactive | No significant inhibition observed.[1] |
Table 2: Effect of this compound on Cell Cycle Distribution in HAP1 Cells
| Treatment Concentration (nM) | Treatment Duration (hours) | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| 0 (DMSO) | 72 | Baseline | Baseline | Baseline |
| Up to 2000 | 72 | Dose-dependent increase | Dose-dependent decrease | Dose-dependent increase |
| Data is qualitative as presented in the source.[1][3] For precise quantification, a dose-response experiment followed by flow cytometric analysis is recommended as per the protocol below. |
Table 3: Effect of this compound on Cell Cycle Distribution in Small Cell Lung Cancer (SCLC) Cells
| Treatment Duration (hours) | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| 72 | Significant increase | Corresponding loss | Not significantly changed |
| Observed in RPP631 and DMS79 cell lines.[4] |
Experimental Protocols
Protocol 1: Cell Treatment with this compound
-
Cell Culture: Plate cells at a density that will not exceed 80-90% confluency at the end of the experiment. Allow cells to adhere and resume proliferation for 24 hours.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution. Store at -20°C or -80°C for long-term storage.[1]
-
Treatment: Dilute the this compound stock solution in fresh culture medium to the desired final concentrations (e.g., a range from 50 nM to 2000 nM).[1][4] Include a vehicle control (DMSO) at the same final concentration as the highest concentration of this compound used.
-
Incubation: Remove the old medium from the cells and replace it with the medium containing this compound or vehicle control. Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).[1][4]
Protocol 2: Cell Cycle Analysis by Flow Cytometry using Propidium Iodide (PI) Staining
This protocol is a standard method for analyzing DNA content and cell cycle distribution.
-
Cell Harvesting:
-
Adherent cells: Gently wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution or trypsin-EDTA. Neutralize trypsin with serum-containing medium.
-
Suspension cells: Collect cells directly.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Fixation:
-
Wash the cell pellet with cold PBS.
-
Resuspend the cells in 0.5 ml of cold PBS.
-
While gently vortexing, add 4.5 ml of cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells at -20°C for at least 2 hours. Cells can be stored in ethanol at -20°C for several weeks.[5]
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. A typical staining solution consists of:
-
50 µg/ml Propidium Iodide
-
100 µg/ml RNase A
-
0.1% Triton X-100 in PBS
-
-
Incubate the cells in the staining solution for 30 minutes at room temperature, protected from light. The RNase A treatment is crucial as PI can also bind to RNA.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a 488 nm laser for excitation and collect the fluorescence emission in the appropriate channel (typically around 617 nm for PI).
-
Acquire data for at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound in cell cycle regulation.
Caption: Experimental workflow for cell cycle analysis using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Ykl-5-124's Effect on CDK1/2 Phosphorylation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ykl-5-124 is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3][4] CDK7 plays a crucial role in the regulation of the cell cycle and transcription. One of its key functions is to act as a CDK-activating kinase (CAK), which phosphorylates and activates other CDKs, including CDK1 and CDK2.[2] The phosphorylation of CDK1 at Threonine 161 (Thr161) and CDK2 at Threonine 160 (Thr160) within their T-loops is essential for their kinase activity and for driving cell cycle progression.
This document provides detailed protocols for assessing the effect of Ykl-5-124 on the phosphorylation of CDK1 and CDK2. The primary techniques covered are Western Blotting for analyzing changes in protein phosphorylation within a cellular context and in vitro kinase assays for a more direct assessment of kinase activity.
Data Presentation
Table 1: In Vitro Inhibitory Activity of Ykl-5-124
| Target | IC50 (nM) | Selectivity | Reference |
| CDK7 | 53.5 | - | [1][2] |
| CDK7/Mat1/CycH | 9.7 | >100-fold vs. CDK9 & CDK2 | [1][4] |
| CDK2 | 1300 | - | [4] |
| CDK9 | 3020 | - | [4] |
| CDK12 | Inactive | Highly Selective | [1][2] |
| CDK13 | Inactive | Highly Selective | [1][2] |
Table 2: Cellular Effects of Ykl-5-124 Treatment
| Cell Line | Concentration Range | Observed Effect on CDK1/2 Phosphorylation | Cell Cycle Effect | Reference |
| HAP1 | 0 - 2000 nM (24 hours) | Concentration-dependent inhibition of CDK1 (T-loop) and to a lesser extent, CDK2 (T-loop) phosphorylation. | Dose-dependent increase in G1 and G2/M phase cells, with a loss of S-phase cells. | [1][2] |
| Neuroblastoma (NB) cells | 100 nM (6 hours) | Inhibition of pCDK1 (Thr161) and pCDK2 (Thr160). | Aberrant cell cycle progression. | [5] |
Signaling Pathway
Caption: Ykl-5-124 inhibits CDK7, preventing CDK1/2 T-loop phosphorylation and cell cycle progression.
Experimental Protocols
Protocol 1: Western Blot Analysis of CDK1/2 Phosphorylation in Cultured Cells
This protocol describes how to assess the phosphorylation status of CDK1 and CDK2 in cells treated with Ykl-5-124.
Workflow Diagram:
Caption: Workflow for Western blot analysis of CDK1/2 phosphorylation.
Materials:
-
Cell culture reagents
-
Ykl-5-124 (and vehicle control, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA kit)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-CDK1 (Thr161)
-
Rabbit anti-phospho-CDK2 (Thr160)
-
Mouse anti-total CDK1
-
Mouse anti-total CDK2
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of Ykl-5-124 (e.g., 0, 50, 100, 250, 500, 1000 nM) for the desired time (e.g., 6, 12, or 24 hours).[2] Include a vehicle-only control.
-
Cell Lysis:
-
Aspirate the media and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or a similar method.
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[6]
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Use separate membranes for phospho-specific and total protein antibodies.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using image analysis software. Normalize the phospho-protein signal to the total protein signal for each CDK.
-
Protocol 2: In Vitro Kinase Assay for CDK1/2 Activity
This protocol provides a method to directly measure the effect of Ykl-5-124 on the activity of purified CDK7 in phosphorylating its substrates, CDK1 and CDK2.
Workflow Diagram:
Caption: Workflow for in vitro kinase assay to assess Ykl-5-124's effect on CDK7-mediated CDK1/2 phosphorylation.
Materials:
-
Purified, active CDK7/CycH/MAT1 complex
-
Purified, inactive CDK1/Cyclin B and CDK2/Cyclin A (as substrates)
-
Ykl-5-124
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)
-
ATP
-
SDS-PAGE sample buffer
-
Western blot reagents as described in Protocol 1 (specifically anti-phospho-CDK1 and anti-phospho-CDK2 antibodies)
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the kinase assay buffer, purified active CDK7 complex, and the desired concentration of Ykl-5-124 or vehicle control. Pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Add the purified inactive CDK1/Cyclin B or CDK2/Cyclin A substrate to the reaction mixture.
-
-
Initiate Kinase Reaction:
-
Start the reaction by adding ATP to a final concentration of 100 µM.
-
Incubate the reaction at 30°C for 30 minutes.
-
-
Stop Reaction: Terminate the reaction by adding an equal volume of 2X SDS-PAGE sample buffer and boiling for 5 minutes.
-
Analysis:
-
Analyze the reaction products by SDS-PAGE and Western blotting as described in Protocol 1.
-
Probe the membrane with anti-phospho-CDK1 (Thr161) or anti-phospho-CDK2 (Thr160) antibodies to detect the level of phosphorylation.
-
A parallel gel can be run and stained with Coomassie Blue to ensure equal loading of the substrate proteins.
-
-
Data Interpretation: Compare the phosphorylation signal in the Ykl-5-124-treated samples to the vehicle control to determine the inhibitory effect of Ykl-5-124 on CDK7-mediated phosphorylation of CDK1 and CDK2.
Alternative and Complementary Techniques
-
Immunofluorescence Microscopy: This technique can be used to visualize the subcellular localization and levels of phosphorylated CDKs within intact cells, providing spatial context to the biochemical data.[7][8][9][10]
-
Flow Cytometry: Can be used to analyze the cell cycle distribution of a population of cells treated with Ykl-5-124, corroborating the effects observed on CDK phosphorylation.[11][12]
-
Mass Spectrometry: A powerful tool for identifying and quantifying specific phosphorylation sites on a proteome-wide scale, which can confirm the findings from Western blotting and identify off-target effects.[12][13][14]
-
ELISA (Enzyme-Linked Immunosorbent Assay): A quantitative method for measuring the levels of phosphorylated proteins in cell lysates.[15][16]
-
In-Cell Western™ Assay: A quantitative immunofluorescent assay performed in microplates that can be used to measure protein phosphorylation in whole cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Protocol for imaging and quantifying single-cell CDK activity levels during early mouse embryonic development by time-lapse microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for imaging and quantifying single-cell CDK activity levels during early mouse embryonic development by time-lapse microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. e3s-conferences.org [e3s-conferences.org]
- 12. raybiotech.com [raybiotech.com]
- 13. What Are the Methods for Detecting Protein Phosphorylation | MtoZ Biolabs [mtoz-biolabs.com]
- 14. pnas.org [pnas.org]
- 15. Methods for Detecting Protein Phosphorylation | Bio-techne [bio-techne.com]
- 16. Summary of Protein Phosphorylation Detection Methods - Creative Proteomics [creative-proteomics.com]
Practical Guide to Using YKL-5-124 TFA in Multiple Myeloma Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
YKL-5-124 is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3] In the context of multiple myeloma (MM), YKL-5-124 has emerged as a promising therapeutic agent due to its ability to disrupt key oncogenic pathways that drive tumor growth and survival.[4][5] This document provides a practical guide for utilizing YKL-5-124 trifluoroacetate (TFA) in preclinical MM studies, covering its mechanism of action, protocols for key experiments, and expected outcomes.
Mechanism of Action:
YKL-5-124 exerts its anti-myeloma effects by targeting CDK7, a critical component of the transcriptional machinery and a key regulator of the cell cycle.[4][5] Inhibition of CDK7 by YKL-5-124 leads to a cascade of downstream effects:
-
Disruption of the CDK-Rb-E2F Axis: YKL-5-124 treatment results in reduced phosphorylation of the retinoblastoma (Rb) protein.[6] Hypophosphorylated Rb remains active and represses the E2F transcriptional program, which is crucial for the G1/S phase transition of the cell cycle. This leads to a significant accumulation of MM cells in the G1 phase and a corresponding decrease in the S phase population.[6]
-
Downregulation of MYC-Driven Oncogenic Programs: CDK7 is a critical cofactor for the transcriptional activity of MYC, a key oncogene in multiple myeloma.[4][5] By inhibiting CDK7, YKL-5-124 impairs MYC-regulated metabolic gene signatures, leading to defects in glycolysis and reduced lactate production in MM cells.[4]
-
Induction of Apoptosis: The combined effects of cell cycle arrest and suppression of critical survival pathways ultimately lead to programmed cell death (apoptosis) in multiple myeloma cells.[6]
Synergistic Potential:
Preclinical studies have demonstrated that YKL-5-124 can act synergistically with other anti-myeloma agents. Notably, the combination of YKL-5-124 with the BET bromodomain inhibitor JQ1 has shown enhanced anti-myeloma activity, suggesting a promising combination therapy strategy.[7][8][9]
Data Presentation
In Vitro Efficacy of YKL-5-124 in Multiple Myeloma Cell Lines
| Cell Line | YKL-5-124 IC50 (nM) | Notes |
| H929 | Value not explicitly stated, but sensitive to treatment.[6] | A human myeloma cell line. |
| AMO1 | Value not explicitly stated, but sensitive to treatment.[6] | A human myeloma cell line. |
| MM1S | Value not explicitly stated, but sensitive to treatment.[6] | A human myeloma cell line. |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
In Vivo Efficacy of YKL-5-124 in Multiple Myeloma Xenograft Models
| Mouse Model | Treatment Regimen | Outcome |
| Subcutaneous H929 xenograft in SCID mice | 2.5 mg/kg YKL-5-124, intraperitoneally, 5 days/week for 2 weeks | Combination with JQ1 resulted in smaller tumors compared to single agents.[7][10] |
| Subcutaneous MM1s xenograft in SCID mice | 2.5 mg/kg YKL-5-124, intraperitoneally, 5 days/week for 2 weeks | Combination with JQ1 resulted in smaller tumors compared to single agents.[7] |
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is for assessing the effect of YKL-5-124 on the viability of multiple myeloma cell lines.[11][12][13][14][15]
Materials:
-
Multiple myeloma cell lines (e.g., H929, AMO1, MM1S)
-
RPMI-1640 medium with 10% fetal bovine serum (FBS), 1% penicillin/streptomycin, and 1% L-glutamine
-
YKL-5-124 TFA, dissolved in DMSO
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed multiple myeloma cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of YKL-5-124 in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Add the desired concentrations of YKL-5-124 to the wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plates for 48-72 hours.
-
Equilibrate the plates to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record the luminescence using a plate reader.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This protocol is for quantifying apoptosis in multiple myeloma cells treated with YKL-5-124 using flow cytometry.[16][17][18]
Materials:
-
Multiple myeloma cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
1X Binding Buffer
-
Propidium Iodide (PI) or DAPI
-
Flow cytometer
Procedure:
-
Seed multiple myeloma cells and treat with the desired concentrations of YKL-5-124 for 24-48 hours. Include a vehicle control.
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide (or DAPI).
-
Analyze the cells by flow cytometry within one hour.
Western Blotting
This protocol is for analyzing protein expression and phosphorylation status in multiple myeloma cells treated with YKL-5-124.[19][20][21][22]
Materials:
-
Multiple myeloma cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Rb, anti-Rb, anti-MYC, anti-cleaved caspase-3, anti-GAPDH or anti-tubulin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat multiple myeloma cells with YKL-5-124 for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Xenograft Model
This protocol describes a subcutaneous xenograft model to evaluate the in vivo efficacy of YKL-5-124.[1][23][24][25][26]
Materials:
-
Immunocompromised mice (e.g., SCID or NOD/SCID)
-
Multiple myeloma cell line (e.g., H929, MM1S)
-
Matrigel (optional)
-
This compound
-
Vehicle solution
-
Calipers
Procedure:
-
Subcutaneously inject 5-10 x 10^6 multiple myeloma cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer YKL-5-124 (e.g., 2.5-10 mg/kg) or vehicle via the desired route (e.g., intraperitoneal injection) according to the planned schedule (e.g., 5 days a week for 2-3 weeks).
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the mice for any signs of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Mandatory Visualizations
Caption: Mechanism of action of YKL-5-124 in multiple myeloma cells.
Caption: General workflow for in vitro studies with YKL-5-124.
Caption: General workflow for in vivo xenograft studies.
References
- 1. A clinically relevant SCID-hu in vivo model of human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CDK7 controls E2F- and MYC-driven proliferative and metabolic vulnerabilities in multiple myeloma. | Broad Institute [broadinstitute.org]
- 5. ashpublications.org [ashpublications.org]
- 6. CDK7 controls E2F- and MYC-driven proliferative and metabolic vulnerabilities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unlocking the therapeutic potential of selective CDK7 and BRD4 inhibition against multiple myeloma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synergistic Anti-Tumor Effect of Combining Selective CDK7 and BRD4 Inhibition in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. haematologica.org [haematologica.org]
- 11. OUH - Protocols [ous-research.no]
- 12. ch.promega.com [ch.promega.com]
- 13. scribd.com [scribd.com]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. doaj.org [doaj.org]
- 19. Screening of Multiple Myeloma by Polyclonal Rabbit Anti-Human Plasmacytoma Cell Immunoglobulin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 21. Western blot protocol | Abcam [abcam.com]
- 22. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]
- 23. Preclinical animal models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 24. yeasenbio.com [yeasenbio.com]
- 25. Heterotransplantation of human multiple myeloma cell lines in severe combined immunodeficiency (SCID) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Mouse models of multiple myeloma: technologic platforms and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Inhibition of Cancer Cells by Combining YKL-5-124 and JQ1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the synergistic anti-tumor effects of the selective CDK7 inhibitor, YKL-5-124, in combination with the BET bromodomain inhibitor, JQ1. The combination of these two agents has demonstrated significant efficacy in various cancer models, including neuroblastoma and multiple myeloma, by concurrently targeting cell cycle progression and transcriptional regulation.[1][2][3] This document outlines the underlying mechanisms, presents key quantitative data, and offers detailed experimental protocols to facilitate further research and drug development in this promising area.
Mechanism of Action and Synergy
YKL-5-124 is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[4][5] CDK7 is a crucial component of the CDK-activating kinase (CAK) complex, which phosphorylates and activates other CDKs, such as CDK1 and CDK2, to drive cell cycle progression. By inhibiting CDK7, YKL-5-124 induces a strong cell cycle arrest, primarily at the G1/S transition.[4]
JQ1 is a small molecule inhibitor that competitively binds to the bromodomains of the Bromodomain and Extra-Terminal (BET) family of proteins, with high affinity for BRD4.[6][7] BRD4 is a key transcriptional regulator that binds to acetylated histones and recruits transcriptional machinery to the promoters and enhancers of target genes, including the MYC oncogene.[7][8] Inhibition of BRD4 by JQ1 leads to the suppression of oncogenic transcription programs.[7]
The combination of YKL-5-124 and JQ1 results in a synergistic anti-tumor effect.[1][3] This synergy is attributed to the dual targeting of two distinct but complementary oncogenic processes: cell cycle progression and transcriptional addiction. The combination has been shown to lead to enhanced cell death, potent suppression of key oncogenes like MYCN, and significant tumor regression in preclinical models.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative data from key experiments demonstrating the synergistic effects of combining YKL-5-124 and JQ1.
Table 1: In Vitro Synergistic Cytotoxicity
| Cell Line | Cancer Type | YKL-5-124 IC50 (nM) | JQ1 IC50 (nM) | Combination Effect | Reference |
| IMR-32 | Neuroblastoma | 8-60 (cytostatic) | Not specified | Synergistic Cytotoxicity | [1] |
| Kelly | Neuroblastoma | 8-60 (cytostatic) | Not specified | Synergistic Cytotoxicity | [1] |
| MM1S | Multiple Myeloma | Not specified | Not specified | Synergistic Lethality | [3] |
| AMO1 | Multiple Myeloma | Not specified | Not specified | Synergistic Lethality | [3] |
Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models
| Cancer Model | Treatment Group | Dosage | Dosing Schedule | Tumor Volume Reduction | Reference |
| IMR-32 Neuroblastoma Xenograft | Vehicle Control | - | QOD for 24 days | - | [1] |
| YKL-5-124 | 2.5 mg/kg | QOD for 24 days | Significant | [1] | |
| JQ1 | 25 mg/kg | QOD for 24 days | Significant | [1] | |
| YKL-5-124 + JQ1 | 2.5 mg/kg + 25 mg/kg | QOD for 24 days | P < 0.001 vs Vehicle | [1][9] | |
| MM1s Multiple Myeloma Xenograft | Vehicle Control | - | 2 weeks | - | [10] |
| YKL-5-124 | 2.5 mg/kg | Not specified | Significant | [10] | |
| JQ1 | 50 mg/kg | Not specified | Significant | [10] | |
| YKL-5-124 + JQ1 | 2.5 mg/kg + 50 mg/kg | 2 weeks | Significantly smaller tumors | [10] |
Table 3: Effects on Cell Cycle and Apoptosis
| Cell Line | Treatment | Effect on Cell Cycle | Apoptosis Markers | Reference |
| Neuroblastoma Cells | YKL-5-124 (100 nM) + JQ1 (400 nM) | G2-M arrest | Increased cleaved PARP and cleaved caspase 3 | [1] |
| AMO1 Multiple Myeloma Cells | YKL-5-124 (100 nM) + JQ1 (100 nM) | Cell cycle arrest | Increased apoptosis | [3][11] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of YKL-5-124 and JQ1 Combination Therapy
Caption: Combined inhibition of CDK7 and BRD4 pathways.
General Experimental Workflow for In Vitro Studies
Caption: Workflow for in vitro analysis of drug combination.
Detailed Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol is adapted from methodologies used to assess the synergistic cytotoxicity of YKL-5-124 and JQ1.[3]
Materials:
-
Cancer cell lines of interest (e.g., neuroblastoma, multiple myeloma)
-
Complete cell culture medium
-
96-well opaque-walled plates
-
YKL-5-124 (stock solution in DMSO)
-
JQ1 (stock solution in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well opaque-walled plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Drug Treatment:
-
Prepare serial dilutions of YKL-5-124 and JQ1 in complete medium.
-
For combination studies, prepare a matrix of concentrations. A constant ratio of YKL-5-124 to JQ1 (e.g., 1:4) can be used.[1]
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (DMSO) wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
-
Luminescence Measurement:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
Calculate IC50 values for each compound.
-
Use software like CalcuSyn or SynergyFinder to determine the combination index (CI) to assess synergy (CI < 1 indicates synergy).
-
Apoptosis Assay by Annexin V and Propidium Iodide Staining
This protocol is based on standard flow cytometry methods to quantify apoptosis.[11]
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat cells with YKL-5-124, JQ1, or the combination for the desired time (e.g., 48 or 72 hours).[11]
-
Harvest both adherent and floating cells.
-
Wash the cells twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within 1 hour.
-
Use unstained, Annexin V-only, and PI-only stained cells as controls for setting compensation and gates.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Western Blot Analysis
This protocol is for assessing the levels of key proteins and their phosphorylation status in the CDK7 and BRD4 pathways.[1][3]
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved caspase 3, anti-p-CDK1, anti-p-CDK2, anti-MYC, anti-BRD4, anti-CDK7, anti-Pol II p-Ser2/5)[1][3]
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse treated cells in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
RNA-Sequencing
This protocol outlines the steps for analyzing global gene expression changes following treatment with YKL-5-124 and JQ1.[6][12]
Materials:
-
Treated and control cells
-
RNA extraction kit (e.g., mirVana miRNA Isolation Kit)
-
DNase I
-
RNA-sequencing library preparation kit (e.g., Illumina TruSeq Stranded mRNA Kit)
-
Next-generation sequencer
Procedure:
-
Cell Treatment and RNA Extraction:
-
Library Preparation and Sequencing:
-
Assess RNA quality and quantity.
-
Prepare sequencing libraries according to the manufacturer's instructions.
-
Sequence the libraries on a next-generation sequencing platform.
-
-
Data Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly up- or downregulated by the treatments.
-
Use pathway analysis tools (e.g., GSEA, IPA) to identify enriched biological pathways and processes.
-
In Vivo Xenograft Model
This protocol is for evaluating the in vivo efficacy of the YKL-5-124 and JQ1 combination in a mouse xenograft model.[1][10]
Materials:
-
Immunocompromised mice (e.g., NSG or SCID)
-
Cancer cells for injection
-
YKL-5-124 and JQ1 for in vivo use
-
Vehicle control solution (e.g., 5% Dextrose in Water + 10% DMSO + 10% HP-β-cyclodextrin)[1]
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells) into the flank of the mice.[10]
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (vehicle, YKL-5-124 alone, JQ1 alone, and combination).
-
-
Drug Administration:
-
Monitoring:
-
Measure tumor volumes with calipers 2-3 times per week.
-
Monitor the body weight and overall health of the mice.
-
-
Endpoint and Analysis:
-
Continue treatment for a defined period (e.g., 21-28 days) or until tumors reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers, Western blotting for target engagement).
-
Analyze the tumor growth data and perform statistical comparisons between the treatment groups. A Kaplan-Meier survival analysis can also be performed.[1]
-
References
- 1. Unlocking the therapeutic potential of selective CDK7 and BRD4 inhibition against multiple myeloma cell growth | Haematologica [haematologica.org]
- 2. Synergistic Anti-Tumor Effect of Combining Selective CDK7 and BRD4 Inhibition in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RNA sequencing reveals distinct mechanisms underlying BET inhibitor JQ1-mediated modulation of the LPS-induced activation of BV-2 microglial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Nondestructive, Real-Time Annexin V Apoptosis Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Synergistic Anti-Tumor Effect of Combining Selective CDK7 and BRD4 Inhibition in Neuroblastoma [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. BestProtocols:用于流式细胞术的膜联蛋白 V (Annexin V)染色方案 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. Unlocking the therapeutic potential of selective CDK7 and BRD4 inhibition against multiple myeloma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The BET bromodomain inhibitor JQ1 suppresses growth of pancreatic ductal adenocarcinoma in patient-derived xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RNA sequencing reveals distinct mechanisms underlying BET inhibitor JQ1-mediated modulation of the LPS-induced activation of BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting Ykl-5-124 tfa solubility issues in DMSO
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with YKL-5-124 TFA salt in DMSO.
Troubleshooting Guide
Question: My this compound salt is not dissolving properly in DMSO. What are the common causes and how can I fix this?
Answer:
Several factors can contribute to poor solubility of this compound in DMSO. Here's a step-by-step troubleshooting guide:
1. Assess Solvent Quality:
-
Issue: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. Water contamination in DMSO can significantly decrease the solubility of many organic compounds.[1][2][3]
-
Solution: Use fresh, anhydrous, high-purity DMSO for preparing your stock solutions.[1] Store DMSO in small, tightly sealed aliquots to minimize exposure to atmospheric moisture. Consider using a desiccator for storage.
2. Optimize Dissolution Technique:
-
Issue: Insufficient mixing or low temperature can slow down the dissolution process.
-
Solution:
3. Verify Compound Integrity:
-
Issue: Improper storage of this compound can lead to degradation, affecting its solubility.
-
Solution: Ensure the compound has been stored according to the manufacturer's recommendations, typically at -20°C in a dry environment.[6][7]
4. Consider the TFA Salt Form:
-
Issue: Trifluoroacetate (TFA) salts, while common in early drug discovery, can sometimes influence a compound's physicochemical properties, including solubility.[8][9][10]
-
Solution: While converting to a different salt form (e.g., hydrochloride or acetate) is a significant chemical modification, it is a potential long-term strategy if solubility issues persist and impact experimental reproducibility.[8][10]
Experimental Workflow for Troubleshooting Solubility
References
- 1. selleckchem.com [selleckchem.com]
- 2. ziath.com [ziath.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. YKL 5-124 | Cyclin-dependent Kinase Inhibitors: R&D Systems [rndsystems.com]
- 8. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]
- 9. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
YKL-5-124 In Vivo Experiments: Technical Support & Troubleshooting Center
Welcome to the technical support center for YKL-5-124 in vivo experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and answer frequently asked questions encountered during pre-clinical studies with this selective CDK7 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for YKL-5-124?
A1: YKL-5-124 is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3] It forms an irreversible covalent bond with a cysteine residue (C312) in the active site of CDK7.[4] This inhibition disrupts the dual functions of CDK7 in regulating both the cell cycle and transcription.[3] Specifically, it blocks the CDK-activating kinase (CAK) activity of CDK7, leading to reduced phosphorylation of cell cycle-associated kinases like CDK1 and CDK2, which results in cell cycle arrest, primarily at the G1/S transition.[4][5]
Q2: How selective is YKL-5-124? Am I likely to see off-target effects?
A2: YKL-5-124 demonstrates high selectivity for CDK7 over other structurally related kinases. It is over 100-fold more selective for CDK7 compared to CDK2 and CDK9, and it is inactive against CDK12 and CDK13.[2][3] This high selectivity minimizes the likelihood of broad off-target effects that can complicate the interpretation of experimental results. However, as with any kinase inhibitor, careful experimental design and control are essential to confirm that the observed phenotypes are due to on-target CDK7 inhibition.
Q3: What are the expected phenotypic effects of YKL-5-124 in cancer cell lines and in vivo models?
A3: In vitro, YKL-5-124 treatment typically leads to a dose-dependent increase in the G1 and G2/M phases of the cell cycle, with a corresponding decrease in the S phase.[2][3][6] This cytostatic effect can transition to a cytotoxic effect at longer time points.[6] In some cancer models, such as small cell lung cancer (SCLC), YKL-5-124 has been shown to induce DNA replication stress, genome instability, and trigger an anti-tumor immune response.[6][7] In vivo, administration of YKL-5-124 has resulted in significant tumor growth inhibition and even regression in models of multiple myeloma and SCLC.[6][8]
Troubleshooting Guide
Problem 1: Difficulty in preparing a stable and soluble formulation of YKL-5-124 for in vivo administration.
-
Question: My YKL-5-124 is precipitating out of solution when I prepare it for intraperitoneal (i.p.) injection. What is a reliable method for in vivo formulation?
-
Answer: YKL-5-124 is soluble in DMSO and ethanol. For in vivo use, a common challenge is maintaining solubility upon dilution into aqueous solutions for injection. While specific, validated formulations can be model-dependent, a multi-step solubilization approach is recommended. Start by preparing a high-concentration stock solution in 100% DMSO. For the final working solution, a formulation consisting of DMSO, PEG300, Tween 80, and saline or corn oil can be used.[1] It is critical to add the components sequentially and ensure the solution is clear at each step. It is also recommended to prepare the final working solution fresh on the day of use.[2]
Problem 2: Inconsistent or weaker than expected anti-tumor efficacy in my in vivo model.
-
Question: I am not observing the expected tumor growth inhibition with YKL-5-124 in my mouse xenograft model. What could be the issue?
-
Answer: Several factors could contribute to this:
-
Sub-optimal Dosing and Scheduling: The optimal dose and frequency of administration can vary between tumor models. It is crucial to perform a dose-response study to determine the maximum tolerated dose (MTD) and the most effective dosing schedule for your specific model.
-
Pharmacokinetics: The bioavailability and half-life of YKL-5-124 in your specific animal model may influence its efficacy. Consider conducting pharmacokinetic studies to understand the drug's exposure profile.
-
Tumor Model Resistance: The genetic background of your tumor model may confer intrinsic resistance to CDK7 inhibition. For example, tumors not driven by E2F or MYC transcriptional programs may be less sensitive to YKL-5-124.[8]
-
Formulation and Administration: Ensure your formulation is properly prepared and administered. For intraperitoneal injections, confirm the correct injection site to maximize systemic exposure.
-
Problem 3: Difficulty in confirming target engagement and pharmacodynamic effects in vivo.
-
Question: How can I verify that YKL-5-124 is inhibiting CDK7 in my tumor tissue and eliciting the expected downstream effects?
-
Answer: To confirm target engagement and pharmacodynamics, you can perform the following analyses on tumor samples collected at various time points after YKL-5-124 administration:
-
Western Blot Analysis: Assess the phosphorylation status of direct and indirect CDK7 substrates. A decrease in the phosphorylation of CDK1 (at Thr161) and CDK2 (at Thr160) would indicate successful inhibition of CDK7's CAK activity.[4][6]
-
Immunohistochemistry (IHC): IHC can be used to visualize the reduction of phosphorylated CDK1/2 in tumor tissue sections.
-
Cell Cycle Analysis: Isolate cells from the tumor tissue and perform flow cytometry to analyze the cell cycle distribution. An increase in the G1 population would be consistent with YKL-5-124's mechanism of action.[6]
-
Quantitative Data Summary
| Parameter | Value | Source |
| IC50 (CDK7) | 53.5 nM | [2][3] |
| IC50 (CDK7/Mat1/CycH) | 9.7 nM | [1][2][3] |
| IC50 (CDK2) | 1300 nM | [1][4] |
| IC50 (CDK9) | 3020 nM | [1][4] |
| Selectivity | >100-fold for CDK7 over CDK2 and CDK9 | [2][3] |
| In Vitro Concentration Range | 0-2000 nM | [2][3] |
| In Vivo Dosing (Example) | 2.5 mg/kg (i.p.) | [5] |
| Solubility in DMSO | up to 20 mM | |
| Solubility in Ethanol | up to 20 mM | |
| Storage (Powder) | -20°C for 3 years | [1] |
| Storage (Stock Solution in Solvent) | -80°C for 1 year, -20°C for 1 month | [1][2] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Subcutaneous Xenograft Model
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., H929 multiple myeloma cells) into the flank of immunocompromised mice.[8]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100 mm³ for an early treatment model or ~500 mm³ for a late treatment model), randomize the mice into treatment and vehicle control groups.[8]
-
YKL-5-124 Formulation:
-
Prepare a stock solution of YKL-5-124 in DMSO.
-
On the day of injection, prepare the final formulation. An example vehicle could be 5% Dextrose in water (D5W) + 10% DMSO + 10% HP-beta-cyclodextrin.[5]
-
-
Administration: Administer YKL-5-124 or vehicle control via intraperitoneal (i.p.) injection at the determined dose and schedule (e.g., 2.5 mg/kg, every other day).[5]
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, IHC).
Protocol 2: Western Blot for Phospho-CDK1/2 in Tumor Tissue
-
Sample Preparation: Homogenize excised tumor tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[7]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Antibody Incubation:
-
Detection: Detect the protein bands using a chemiluminescence-based detection system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total CDK1/2.
Visualizations
Caption: Mechanism of action of YKL-5-124.
Caption: General workflow for an in vivo efficacy study.
Caption: Troubleshooting logic for weak in vivo efficacy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Synergistic Anti-Tumor Effect of Combining Selective CDK7 and BRD4 Inhibition in Neuroblastoma [frontiersin.org]
- 6. CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. CDK7 controls E2F- and MYC-driven proliferative and metabolic vulnerabilities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
minimizing Ykl-5-124 tfa off-target effects in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing YKL-05-124 TFA in cellular assays, with a specific focus on minimizing and understanding its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is YKL-05-124 TFA and what is its primary mechanism of action?
A1: YKL-05-124 TFA is a potent, ATP-competitive small molecule inhibitor of the Salt-Inducible Kinase (SIK) family, which includes SIK1, SIK2, and SIK3. These serine/threonine kinases are key regulators of various physiological processes, including metabolism, inflammation, and bone homeostasis. By inhibiting SIKs, YKL-05-124 prevents the phosphorylation of downstream targets such as Class IIa histone deacetylases (HDACs) and CREB-regulated transcription coactivators (CRTCs), leading to their nuclear translocation and modulation of gene expression. The trifluoroacetate (TFA) salt is a common counterion resulting from the purification process of synthetic peptides and small molecules.
Q2: Are YKL-05-124 and YKL-05-099 the same compound?
A2: Yes, the designations YKL-05-124 and YKL-05-099 are used interchangeably in scientific literature to refer to the same SIK inhibitor.
Q3: What are the known primary targets and their inhibition constants?
A3: YKL-05-124 is a pan-SIK inhibitor with the following reported 50% inhibitory concentrations (IC50):
| Target | IC50 (nM) |
| SIK1 | ~10 |
| SIK2 | ~40 |
| SIK3 | ~30 |
Q4: What are the known off-target effects of YKL-05-124?
A4: A significant off-target of YKL-05-124 is the Colony-Stimulating Factor 1 Receptor (CSF1R). This dual inhibition of SIKs and CSF1R contributes to its unique biological activity, particularly its ability to uncouple bone formation (via SIK inhibition) from bone resorption (via CSF1R inhibition).[1] Other kinases can also be inhibited, though typically at higher concentrations. In vivo studies have noted potential toxicities such as hyperglycemia and nephrotoxicity, which may be attributed to SIK1 inhibition or other off-target effects.
Q5: How might the TFA salt affect my cellular assays?
A5: Trifluoroacetic acid (TFA) is often used in the purification of synthetic molecules and can remain as a counterion in the final product. While often present in small amounts, residual TFA can alter the pH of your culture medium, and in some sensitive assays, it may have direct cellular effects. It is crucial to consider the final concentration of TFA in your experiments, especially at high concentrations of YKL-05-124. If unexpected results are observed, consider using a different salt form or a compound from a supplier that specifies low TFA content.
Troubleshooting Guide
Issue 1: I am observing unexpected or paradoxical cellular responses.
-
Possible Cause 1: Off-target effects.
-
Troubleshooting Step:
-
Validate On-Target Engagement: Confirm that YKL-05-124 is inhibiting SIKs in your cellular system. This can be done by measuring the phosphorylation status of a known downstream SIK substrate, such as HDAC4/5 at Ser259/246 respectively. A decrease in phosphorylation indicates SIK inhibition.
-
Consider CSF1R Inhibition: If your cell type expresses CSF1R, your observed phenotype may be a composite of both SIK and CSF1R inhibition. Consider using a selective CSF1R inhibitor as a control to dissect these effects.
-
Use a Structurally Unrelated SIK Inhibitor: To confirm that the primary phenotype is due to SIK inhibition, use a structurally different SIK inhibitor as a control. If the phenotype is recapitulated, it is more likely to be an on-target effect.
-
Perform a Dose-Response Curve: A classic bell-shaped or biphasic dose-response curve can be indicative of off-target effects at higher concentrations. Determine the optimal concentration range where on-target effects are maximized and off-target effects are minimized.
-
-
-
Possible Cause 2: Influence of the TFA salt.
-
Troubleshooting Step:
-
Calculate Final TFA Concentration: Determine the molar concentration of TFA in your highest concentration of YKL-05-124.
-
TFA Control: Run a control experiment where you add an equivalent concentration of TFA (or sodium trifluoroacetate) to your cells in the absence of YKL-05-124 to see if it elicits a similar response.
-
Consider an Alternative Salt Form: If available, test a different salt form of YKL-05-124 (e.g., HCl or phosphate salt).
-
-
Issue 2: My results are not consistent across experiments.
-
Possible Cause 1: Compound stability and storage.
-
Troubleshooting Step:
-
Proper Storage: Store the YKL-05-124 TFA stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Fresh Dilutions: Prepare fresh dilutions of the compound in your cell culture medium for each experiment from a frozen stock.
-
-
-
Possible Cause 2: Cell passage number and health.
-
Troubleshooting Step:
-
Consistent Passaging: Use cells within a consistent and narrow passage number range for all experiments.
-
Monitor Cell Health: Ensure cells are healthy and in the logarithmic growth phase before treatment. Perform a baseline viability assay (e.g., Trypan Blue exclusion) before each experiment.
-
-
Quantitative Data: Kinase Selectivity Profile
The following table summarizes the inhibitory activity of YKL-05-124 against its primary targets and selected off-targets. This data is compiled from various sources and should be used as a guide. Researchers are encouraged to perform their own kinase profiling for their specific experimental context.
| Kinase | IC50 (nM) | Percent Inhibition @ 1µM | Notes |
| SIK1 | ~10 | >90% | Primary Target |
| SIK2 | ~40 | >90% | Primary Target |
| SIK3 | ~30 | >90% | Primary Target |
| CSF1R | Potent Inhibition | >80% | Key Off-Target |
| ABL | - | >80% | Off-Target |
| BRK | - | >80% | Off-Target |
| BTK | - | >80% | Off-Target |
| DDR2 | - | >80% | Off-Target |
| EPH-A4 | - | >80% | Off-Target |
| EPH-B2 | - | >80% | Off-Target |
| EPH-B3 | - | >80% | Off-Target |
| EPH-B4 | - | >80% | Off-Target |
| Lck | - | >80% | Off-Target |
| MAP4K3 | - | >80% | Off-Target |
| p38α | - | >80% | Off-Target |
| RIPK2 | - | >80% | Off-Target |
| Src | - | >80% | Off-Target |
| YES1 | - | >80% | Off-Target |
Experimental Protocols
Protocol 1: Cellular Assay to Differentiate On-Target SIK Inhibition from Off-Target Effects
This protocol outlines a general workflow to investigate the cellular effects of YKL-05-124 and to distinguish on-target from off-target responses.
-
Cell Seeding:
-
Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment and analysis.
-
Allow cells to adhere and recover for 24 hours before treatment.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of YKL-05-124 TFA in DMSO.
-
On the day of the experiment, perform serial dilutions of the stock solution in pre-warmed, serum-containing cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
-
Treatment Groups (Minimum Recommended):
-
Vehicle Control (e.g., 0.1% DMSO in medium)
-
YKL-05-124 Dose-Response (e.g., 1 nM to 10 µM)
-
Structurally Unrelated SIK Inhibitor (e.g., HG-9-91-01) at its known effective concentration.
-
Selective CSF1R Inhibitor (if applicable to the cell type)
-
TFA Salt Control (at a concentration equivalent to the highest YKL-05-124 dose)
-
-
Incubation:
-
Treat cells with the prepared compounds and controls.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours), depending on the endpoint being measured.
-
-
Endpoint Analysis:
-
On-Target Engagement (Western Blot):
-
Lyse cells and perform a Western blot to detect the phosphorylated form of a SIK substrate (e.g., p-HDAC4/5) and the total protein as a loading control. A decrease in the phosphorylated form relative to the total protein indicates SIK inhibition.
-
-
Phenotypic Readout:
-
Measure the desired cellular phenotype (e.g., gene expression by qPCR, cell viability by MTS/MTT assay, cytokine production by ELISA).
-
-
Data Analysis:
-
Compare the dose-response of YKL-05-124 to the effects of the control inhibitors. If the phenotype tracks with SIK inhibition (i.e., is mimicked by the structurally unrelated SIK inhibitor) and is distinct from the CSF1R inhibitor, it is likely an on-target effect.
-
-
Visualizations
Caption: Simplified SIK signaling pathway and the inhibitory action of YKL-05-124 TFA.
Caption: Workflow for minimizing and identifying YKL-05-124 TFA off-target effects.
References
improving the stability of Ykl-5-124 tfa working solutions
Welcome to the technical support center for Ykl-5-124 TFA, a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers optimize their experiments and ensure the stability and efficacy of this compound working solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly selective, irreversible covalent inhibitor of CDK7.[1][2][3][4] It forms a covalent bond with a cysteine residue (Cys312) in the ATP-binding pocket of CDK7, leading to its inactivation.[2] CDK7 is a key component of the CDK-activating kinase (CAK) complex, which also includes Cyclin H and MAT1.[5][6][7][8][9][10] By inhibiting CDK7, this compound prevents the phosphorylation and activation of other CDKs, primarily CDK1 and CDK2.[1][2][3] This leads to cell cycle arrest, predominantly at the G1/S transition, and inhibition of E2F-driven gene expression.[1][2]
Q2: How should I prepare stock solutions of this compound?
For optimal stability, it is recommended to prepare stock solutions of this compound in high-quality, anhydrous DMSO.[11] The compound is also soluble in water, but may require sonication to fully dissolve.[12] When preparing aqueous stock solutions, it is advisable to filter-sterilize the solution.[1]
Q3: What are the recommended storage conditions for this compound stock solutions?
Proper storage is crucial to maintain the integrity of this compound. Vendor recommendations for stock solution storage are summarized below. To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[11]
| Storage Temperature | Duration |
| -20°C | Up to 1 month[1][11] |
| -80°C | Up to 6 months[1] |
Q4: How stable are the working solutions of this compound in aqueous buffers or cell culture media?
Currently, there is limited quantitative data available on the long-term stability of this compound in aqueous working solutions such as PBS or cell culture media. As a covalent inhibitor, this compound contains a reactive electrophilic group that can be susceptible to hydrolysis or reaction with components in the media over time. Therefore, it is strongly recommended to prepare working solutions fresh for each experiment from a frozen stock solution to ensure maximal potency and reproducibility.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in working solution | - The concentration of this compound exceeds its solubility in the aqueous buffer or media. - The final concentration of DMSO from the stock solution is too high, causing the compound to precipitate when diluted. | - Ensure the final concentration of this compound in your working solution is within its solubility limits in the chosen solvent. - If possible, briefly sonicate the working solution to aid dissolution. - Minimize the final percentage of DMSO in the working solution. If high concentrations of this compound are required, consider using a co-solvent system, but be mindful of its potential effects on your experimental system. |
| Inconsistent or weaker than expected experimental results | - Degradation of this compound in the working solution. - Inaccurate initial concentration of the stock solution. - Loss of compound due to adsorption to plasticware. | - Always prepare fresh working solutions immediately before use. Do not store working solutions for extended periods. - Periodically verify the concentration of your stock solution using a suitable analytical method if possible. - Use low-adhesion microcentrifuge tubes and pipette tips when preparing and handling this compound solutions. |
| No observable effect in cellular assays | - The cell line may be resistant to CDK7 inhibition. - Insufficient incubation time for the compound to exert its effect. - The compound is not cell-permeable in your specific cell type. | - Confirm that your cell line expresses CDK7 and is dependent on its activity for proliferation. - Perform a time-course experiment to determine the optimal incubation time for observing the desired phenotype. - While Ykl-5-124 is generally cell-permeable, its uptake can vary between cell lines. If permeability is a concern, consider using a different inhibitor or delivery method. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use volumes in low-adhesion microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. It is recommended to perform serial dilutions to achieve low nanomolar concentrations accurately.
-
Mix the working solution thoroughly by gentle pipetting or brief vortexing.
-
Add the freshly prepared working solution to your cells immediately.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound acts by covalently inhibiting the CDK7 kinase. This disrupts the cell cycle machinery by preventing the activation of CDK1 and CDK2, which are crucial for cell cycle progression. The inhibition of CDK1/2 leads to the hypophosphorylation of the Retinoblastoma protein (Rb), which then remains bound to the E2F transcription factor, thereby repressing the expression of genes required for S-phase entry.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. biorbyt.com [biorbyt.com]
- 5. Functional Analysis of the Cdk7·Cyclin H·Mat1 Complex in Mouse Embryonic Stem Cells and Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis for CDK7 activation by MAT1 and Cyclin H - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis for CDK7 activation by MAT1 and Cyclin H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. embopress.org [embopress.org]
- 10. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 11. selleckchem.com [selleckchem.com]
- 12. YKL-5-124 (TFA) - Immunomart [immunomart.org]
Technical Support Center: Refining YKL-5-124 Treatment Duration for Optimal Gene Expression Changes
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the treatment duration of YKL-5-124, a potent and selective CDK7 inhibitor, to achieve desired gene expression outcomes. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is YKL-5-124 and what is its primary mechanism of action?
A1: YKL-5-124 is a potent, selective, and irreversible covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1] Its primary mechanism of action is the inhibition of the CDK-activating kinase (CAK) activity of CDK7. This leads to a blockage of the phosphorylation of T-loops in other CDKs, such as CDK1 and CDK2, which are crucial for cell cycle progression.[1][2] Consequently, YKL-5-124 treatment induces a strong cell cycle arrest, primarily at the G1/S transition.[3]
Q2: How does YKL-5-124 affect gene expression?
A2: YKL-5-124 primarily impacts gene expression by inhibiting the transcription of genes regulated by the E2F and MYC transcription factors.[2] By preventing the phosphorylation of the Retinoblastoma (Rb) protein, YKL-5-124 keeps Rb in its active, hypophosphorylated state, where it represses E2F-mediated transcription of genes essential for S-phase entry.[2] Additionally, CDK7 inhibition has been shown to decrease MYC protein levels and the expression of MYC target genes.[2][4] Unlike less selective CDK7 inhibitors, YKL-5-124 has a minimal effect on global RNA Polymerase II (Pol II) C-terminal domain (CTD) phosphorylation.[3]
Q3: What is a good starting point for YKL-5-124 concentration and treatment duration to observe gene expression changes?
A3: Based on published studies, a concentration of 100 nM YKL-5-124 is commonly used to observe significant effects on cell cycle and gene expression in various cancer cell lines.[5][6] For initial experiments, a 24-hour treatment period is a well-established time point for assessing changes in the expression of key target genes by RNA-sequencing or qPCR.[2][6] However, to determine the optimal duration for your specific experimental goals, a time-course experiment is highly recommended.
Q4: What are the key signaling pathways affected by YKL-5-124?
A4: The primary signaling pathways affected by YKL-5-124 are the CDK-Rb-E2F and the MYC signaling pathways.[2] Recent evidence also suggests a role for CDK7 in regulating the Hippo signaling pathway by stabilizing the transcriptional co-activators YAP and TAZ.[7][8][9]
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal YKL-5-124 Treatment Duration
This protocol outlines a time-course experiment to identify the optimal treatment duration of YKL-5-124 for modulating the expression of target genes.
Materials:
-
Cancer cell line of interest (e.g., HAP1, Jurkat, SCLC, or MM cell lines)
-
Complete cell culture medium
-
YKL-5-124 (resuspended in DMSO to a stock concentration of 10 mM)
-
DMSO (vehicle control)
-
6-well plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Validated qPCR primers for target genes (e.g., E2F targets: CCNE1, CCNA2; MYC targets) and housekeeping genes (e.g., GAPDH, ACTB)
Procedure:
-
Cell Seeding: Seed the cells in 6-well plates at a density that will ensure they are in the exponential growth phase and do not exceed 70-80% confluency at the final time point.
-
Treatment: The following day, treat the cells with 100 nM YKL-5-124. Include a vehicle control group treated with an equivalent volume of DMSO.
-
Time Points: Harvest cells at multiple time points after treatment. Suggested time points are 0, 6, 12, 24, and 48 hours.
-
RNA Extraction: At each time point, wash the cells with PBS and lyse them directly in the well using the lysis buffer from your RNA extraction kit. Purify total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA for each sample using a cDNA synthesis kit.
-
qPCR Analysis: Perform qPCR using a qPCR master mix and validated primers for your target and housekeeping genes.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Plot the relative expression of each target gene against the treatment duration to visualize the kinetics of the gene expression changes. The optimal treatment duration will be the time point that shows the most significant and consistent desired change in your target genes.
Protocol 2: RNA-Sequencing for Global Gene Expression Profiling
This protocol describes how to prepare samples for RNA-sequencing to obtain a global view of gene expression changes following YKL-5-124 treatment.
Materials:
-
Cells treated with YKL-5-124 or DMSO (from Protocol 1 at the determined optimal time point)
-
RNA extraction kit with DNase treatment
-
RNA quality control platform (e.g., Agilent Bioanalyzer)
-
RNA-seq library preparation kit
Procedure:
-
RNA Extraction and QC: Extract total RNA as described in Protocol 1. It is crucial to perform an on-column DNase digestion to remove any contaminating genomic DNA. Assess the quantity and quality of the extracted RNA. A high RNA Integrity Number (RIN) is essential for reliable RNA-seq data.
-
Library Preparation: Prepare sequencing libraries from high-quality RNA samples using a suitable library preparation kit according to the manufacturer's instructions.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Analysis: The sequencing data should be analyzed by a bioinformatician. The general workflow includes quality control of raw reads, mapping to a reference genome, quantification of gene expression, and differential gene expression analysis.
Data Presentation
Table 1: Illustrative Time-Course of E2F Target Gene Expression Changes Following YKL-5-124 Treatment
| Gene | 6 hours (Log2 Fold Change) | 12 hours (Log2 Fold Change) | 24 hours (Log2 Fold Change) | 48 hours (Log2 Fold Change) |
| CCNE1 | -0.5 | -1.2 | -2.5 | -2.8 |
| CCNA2 | -0.3 | -0.8 | -1.9 | -2.2 |
| CDC25A | -0.4 | -1.0 | -2.1 | -2.4 |
| MCM2 | -0.2 | -0.6 | -1.5 | -1.8 |
Note: The data in this table is illustrative and intended to represent the expected trend of downregulation of E2F target genes over time with YKL-5-124 treatment. Actual fold changes will vary depending on the cell line and experimental conditions.
Table 2: Validated qPCR Primers for Human Cell Cycle Genes
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| CCNE1 | TCTGTGTCCTGGATGTTGACT | CTTGCACGTTGAGTTTGGGT |
| CCNA2 | AGGAACCAGAGGAAGACCAGAA | GGTGAAGGTCCATGAGACAGAA |
| CCNB1 | TTTCTGCTGGGTGTAGGTCC | GCCATGTTGATCTTCGCCTT[3] |
| CDC20 | CGGAAGACCTGCCGTTACATTC | CAGAGCTTGCACTCCACAGGTA[10] |
| E2F1 | GCCACTGACTCTGCCACCATAG | CTGCCCATCCGGGACAAC[11] |
| MYC | GGCTCCTGGCAAAAGGTCA | CTGCGTAGTTGTGCTGATGT |
| GAPDH | CCTTCCTGGGCATGGAGTC | TGATCTTCATTGTGCTGGGTG[3] |
| ACTB | CATGTACGTTGCTATCCAGGC | CTCCTTAATGTCACGCACGAT |
Mandatory Visualizations
References
- 1. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK7 controls E2F- and MYC-driven proliferative and metabolic vulnerabilities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CDK7 regulates organ size and tumor growth by safeguarding the Hippo pathway effector Yki/Yap/Taz in the nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. origene.com [origene.com]
- 11. Cell Cycle and Cell Size Dependent Gene Expression Reveals Distinct Subpopulations at Single-Cell Level - PMC [pmc.ncbi.nlm.nih.gov]
YKL-5-124 Dosage Adjustment: A Technical Support Guide for Cancer Cell Line-Specific Dosing
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to adjusting the dosage of YKL-5-124 for various cancer cell lines. This document includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and critical data summaries to facilitate effective and accurate experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of YKL-5-124?
A1: YKL-5-124 is a potent, selective, and irreversible covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] It forms a covalent bond with a cysteine residue (C312) in the ATP-binding pocket of CDK7, leading to its inactivation. CDK7 is a crucial component of the CDK-activating kinase (CAK) complex, which is responsible for the activating phosphorylation of several cell cycle CDKs, including CDK1 and CDK2. By inhibiting CDK7, YKL-5-124 disrupts the cell cycle, primarily causing an arrest at the G1/S transition, and inhibits E2F-driven gene expression.
Q2: How does the sensitivity to YKL-5-124 vary across different cancer cell lines?
A2: The sensitivity to YKL-5-124 can vary significantly among different cancer cell lines. This variability is influenced by factors such as the genetic background of the cells, the expression levels of CDK7 and its associated proteins, and the dependency of the cell line on the CDK7 signaling pathway for proliferation and survival. For example, neuroblastoma cell lines have shown a range of IC50 values from 8 to 60 nM, with MYCN-amplified lines being particularly sensitive.[3]
Q3: What is a typical starting concentration range for YKL-5-124 in a new cancer cell line?
A3: For a new cancer cell line, it is recommended to perform a dose-response experiment to determine the optimal concentration. A sensible starting range for an initial IC50 determination would be from 1 nM to 10 µM. Based on published data, concentrations as low as 50 nM have been shown to inhibit CDK1 and CDK2 phosphorylation in small cell lung cancer (SCLC) cell lines.[4] A common concentration used for mechanistic studies in SCLC and multiple myeloma (MM) cell lines is 100 nM.[5]
Q4: How long should I treat my cells with YKL-5-124?
A4: The optimal treatment duration depends on the specific experiment and the cell line's doubling time. For cell viability assays, a 72-hour incubation is common to allow for effects on cell proliferation to become apparent.[3] For mechanism-of-action studies, such as analyzing protein phosphorylation by Western blot, shorter time points like 6, 12, 24, or 48 hours are often used.[4]
Q5: What are the expected phenotypic effects of YKL-5-124 treatment on cancer cells?
A5: Treatment with YKL-5-124 typically leads to a potent cell cycle arrest in the G1 phase, with a corresponding decrease in the S-phase population.[3][4] This is a result of the inhibition of CDK7's function as a CDK-activating kinase (CAK).[4] While it is a potent inhibitor of cell proliferation, in some cell lines, YKL-5-124 is more cytostatic than cytotoxic, meaning it stops cell growth rather than directly inducing widespread cell death.[3] However, in combination with other agents, it can lead to apoptosis.[3]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No significant effect on cell viability at expected concentrations. | Cell line may be resistant to CDK7 inhibition. | Confirm CDK7 expression in your cell line. Verify the activity of your YKL-5-124 stock. Consider extending the treatment duration. |
| Low cell seeding density. | Ensure an appropriate cell seeding density that allows for logarithmic growth during the assay period. | |
| High variability between replicate wells in cell viability assays. | Uneven cell seeding. | Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between plating each replicate. |
| Edge effects in the microplate. | Avoid using the outer wells of the microplate, or fill them with sterile PBS or media to maintain humidity. | |
| Weak or no signal for p-CDK1/2 in Western blot. | Suboptimal antibody concentration. | Titrate the primary and secondary antibody concentrations to find the optimal dilution. |
| Short treatment duration. | Increase the incubation time with YKL-5-124 to allow for a more pronounced effect on phosphorylation. | |
| Inconsistent apoptosis induction. | Cell line-specific response. | Not all cell lines readily undergo apoptosis with single-agent YKL-5-124.[6] Confirm apoptosis induction with a positive control. Consider co-treatment with another agent if apoptosis is the desired outcome. |
Quantitative Data Summary
Biochemical and Cellular IC50 Values of YKL-5-124
The following table summarizes the half-maximal inhibitory concentration (IC50) values of YKL-5-124 against its primary target CDK7 and other kinases, as well as its anti-proliferative IC50 in various cancer cell lines.
| Target/Cell Line | Assay Type | IC50 (nM) | Reference |
| CDK7/Mat1/CycH | Biochemical | 9.7 | [1][7] |
| CDK7 | Biochemical | 53.5 | [1][2] |
| CDK2 | Biochemical | 1300 | [7] |
| CDK9 | Biochemical | 3020 | [7] |
| Neuroblastoma (NB) Cell Lines | Cell Viability | 8 - 60 | [3] |
| HAP1 | Cell Viability | Not explicitly stated, but effects seen in the nM range. | [8] |
| Small Cell Lung Cancer (SCLC) | Cell Viability | Effects on p-CDK1/2 at 50 nM. | [4] |
| Multiple Myeloma (MM) Cell Lines | Cell Viability | Effects seen at 50-100 nM. | [5][9] |
Experimental Protocols
Cell Viability Assay (MTT/WST-1 based)
This protocol provides a general framework for determining the IC50 of YKL-5-124 in a cancer cell line of interest.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
YKL-5-124 stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT or WST-1 reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of YKL-5-124 in complete medium. A common starting range is 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest YKL-5-124 concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubate for 72 hours.
-
-
MTT/WST-1 Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) or WST-1 reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution and incubate overnight at 37°C.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the percentage of cell viability against the log of the YKL-5-124 concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol describes the detection of apoptosis in cells treated with YKL-5-124 using flow cytometry.
Materials:
-
Cancer cell line of interest
-
YKL-5-124
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with YKL-5-124 at the desired concentration (e.g., 1x, 2x, and 5x the IC50) and a vehicle control for 24-48 hours.
-
-
Cell Harvesting and Staining:
-
Collect both the floating and adherent cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells for compensation.
-
Gate on the cell population in the forward scatter (FSC) vs. side scatter (SSC) plot.
-
Analyze the fluorescence of the gated population to distinguish between:
-
Live cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Western Blot Analysis of CDK7 Pathway Proteins
This protocol details the procedure for analyzing the phosphorylation status of CDK1 and CDK2 following YKL-5-124 treatment.
Materials:
-
Cancer cell line of interest
-
YKL-5-124
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-CDK1(Thr161), anti-CDK1, anti-p-CDK2(Thr160), anti-CDK2, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Lysis:
-
Treat cells with YKL-5-124 at various concentrations (e.g., 50, 100, 200 nM) for a specified time (e.g., 24 hours).
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Boil the samples for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer, e.g., 1:1000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer, e.g., 1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Analyze the band intensities relative to the loading control.
-
Visualizations
Caption: YKL-5-124 inhibits CDK7, preventing CAK-mediated activation of CDK1/2 and causing G1/S cell cycle arrest.
Caption: Workflow for determining YKL-5-124 IC50 and subsequent mechanistic studies in a new cell line.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Frontiers | Synergistic Anti-Tumor Effect of Combining Selective CDK7 and BRD4 Inhibition in Neuroblastoma [frontiersin.org]
- 4. CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK7 controls E2F- and MYC-driven proliferative and metabolic vulnerabilities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unlocking the therapeutic potential of selective CDK7 and BRD4 inhibition against multiple myeloma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unraveling the Differential Impacts of Ykl-5-124 and THZ1 on RNA Polymerase II CTD Phosphorylation
A Comparative Guide for Researchers and Drug Development Professionals
The phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (Pol II) is a critical and dynamically regulated process that orchestrates the transcription cycle. Two prominent chemical probes, Ykl-5-124 and THZ1, have emerged as valuable tools for dissecting the roles of cyclin-dependent kinases (CDKs) in this process. While both compounds target CDK7, their distinct selectivity profiles result in markedly different effects on Pol II CTD phosphorylation, offering unique insights into the underlying regulatory mechanisms. This guide provides a detailed comparison of Ykl-5-124 and THZ1, presenting experimental data, methodologies, and visual representations of their mechanisms of action.
Contrasting Kinase Selectivity: The Root of Divergent Effects
The primary distinction between Ykl-5-124 and THZ1 lies in their kinase selectivity. THZ1 acts as a multi-targeting inhibitor, potently inhibiting not only CDK7 but also CDK12 and CDK13.[1][2] This polypharmacology is central to its profound impact on transcription.[1] In contrast, Ykl-5-124 is a highly selective covalent inhibitor of CDK7, exhibiting minimal activity against other CDKs, including CDK12 and CDK13.[1] This high selectivity allows for a more precise interrogation of CDK7-specific functions.
Differential Effects on RNA Pol II CTD Phosphorylation
The differing kinase inhibition profiles of Ykl-5-124 and THZ1 translate directly to their effects on the phosphorylation of specific serine residues within the Pol II CTD heptapeptide repeat (YSPTSPS).
THZ1: As a consequence of its broad activity against CDK7, CDK12, and CDK13, THZ1 robustly suppresses the phosphorylation of Serine 2 (Ser2), Serine 5 (Ser5), and Serine 7 (Ser7) of the Pol II CTD.[3][4][5][6][7] This global downregulation of CTD phosphorylation leads to a profound inhibition of transcription.
Ykl-5-124: Surprisingly, and in stark contrast to THZ1, treatment with the highly selective CDK7 inhibitor Ykl-5-124 alone does not lead to a global decrease in Pol II CTD phosphorylation.[1][8] Studies have shown that even at concentrations well above its effective dose for cell cycle arrest, Ykl-5-124 has a negligible effect on the phosphorylation of Ser2, Ser5, and Ser7.[1][2]
This key difference highlights a critical concept: while CDK7 is involved in CTD phosphorylation, there is a degree of redundancy with other CDKs, particularly CDK12 and CDK13. The potent anti-transcriptional effects observed with THZ1 are a result of the combined inhibition of this trio of kinases.[1] In fact, co-treatment with Ykl-5-124 and a selective CDK12/13 inhibitor, THZ531, recapitulates the dramatic reduction in CTD phosphorylation seen with THZ1 alone.[1]
Quantitative Data Summary
The following table summarizes the quantitative effects of Ykl-5-124 and THZ1 on RNA Pol II CTD phosphorylation based on published experimental data.
| Inhibitor | Target Kinases | Effect on Ser2 Phosphorylation | Effect on Ser5 Phosphorylation | Effect on Ser7 Phosphorylation | Reference |
| THZ1 | CDK7, CDK12, CDK13 | Strong Inhibition | Strong Inhibition | Strong Inhibition | [3][4][5][6] |
| Ykl-5-124 | Selective CDK7 | No significant change | No significant change | No significant change | [1][2][8] |
Visualizing the Mechanisms of Action
To further elucidate the distinct signaling impacts of these inhibitors, the following diagrams illustrate their mechanisms of action.
Caption: Mechanism of THZ1 action on CTD phosphorylation.
Caption: Mechanism of Ykl-5-124 action on CTD phosphorylation.
Experimental Protocols
The following provides a generalized methodology for assessing RNA Pol II CTD phosphorylation, based on protocols commonly cited in the referenced literature.
Western Blotting for Phospho-CTD Analysis
-
Cell Culture and Treatment:
-
Culture cells (e.g., Jurkat, HAP1, or other relevant cancer cell lines) under standard conditions.
-
Treat cells with varying concentrations of Ykl-5-124, THZ1, or DMSO (vehicle control) for the desired time points (e.g., 2, 4, 6, 24 hours).
-
-
Cell Lysis:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.
-
Sonicate or vortex the lysates to shear DNA and ensure complete lysis.
-
Clarify the lysates by centrifugation at high speed at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the cleared lysates using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for:
-
Phospho-RNA Pol II CTD (Ser2)
-
Phospho-RNA Pol II CTD (Ser5)
-
Phospho-RNA Pol II CTD (Ser7)
-
Total RNA Pol II (as a loading control)
-
A housekeeping protein (e.g., GAPDH, β-actin)
-
-
Wash the membrane extensively with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software.
-
Caption: Experimental workflow for Western blot analysis.
Conclusion
The distinct pharmacological profiles of Ykl-5-124 and THZ1 provide a powerful toolkit for probing the intricacies of transcriptional regulation. THZ1, with its broad-spectrum inhibition of CDK7, CDK12, and CDK13, serves as a potent tool for globally disrupting transcription through the widespread dephosphorylation of the RNA Pol II CTD. In contrast, the highly selective nature of Ykl-5-124 allows for the specific investigation of CDK7's roles, revealing a more nuanced picture where CDK7 inhibition alone is insufficient to cause a global shutdown of CTD phosphorylation. This highlights the cooperative and sometimes redundant roles of different CDK family members in orchestrating the complex process of gene transcription. For researchers in oncology and drug development, understanding these differences is paramount for the rational design and application of CDK inhibitors as therapeutic agents.
References
- 1. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dissecting the Pol II transcription cycle and derailing cancer with CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. THZ1 targeting CDK7 suppresses c-KIT transcriptional activity in gastrointestinal stromal tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 7. THZ1 reveals roles for Cdk7 in co-transcriptional capping and pausing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. e3s-conferences.org [e3s-conferences.org]
YKL-5-124: A Comparative Guide to its Selectivity Profile Against CDK9, CDK12, and CDK13
For researchers and professionals in drug development, the selectivity of a kinase inhibitor is a critical determinant of its utility and potential therapeutic window. This guide provides an objective comparison of YKL-5-124's selectivity against the closely related cyclin-dependent kinases (CDKs) 9, 12, and 13, supported by experimental data and detailed methodologies.
YKL-5-124 has been identified as a potent and selective covalent inhibitor of CDK7.[1][2][3][4] Its mechanism involves forming a covalent bond with a specific cysteine residue (C312) in the active site of CDK7.[1][5] This high selectivity is crucial, as off-target inhibition of other transcriptional CDKs, such as CDK9, CDK12, and CDK13, can lead to broader effects on global transcription and potentially confounding experimental results or increased toxicity.
Quantitative Selectivity Profile of YKL-5-124
The following table summarizes the inhibitory activity of YKL-5-124 against CDK7, CDK9, CDK12, and CDK13. For comparative purposes, data for THZ1, a known covalent inhibitor with broader activity across CDK7, CDK12, and CDK13, is also included.[1][4]
| Compound | Target | IC50 (nM) | Selectivity Notes |
| YKL-5-124 | CDK7 | 9.7 - 53.5[3][6] | Potent and selective covalent inhibitor.[1] |
| CDK9 | 3000[6] | Over 100-fold more selective for CDK7.[3] | |
| CDK12 | >10,000[1][6] | Inactive at tested concentrations.[1][3] | |
| CDK13 | >10,000[1][6] | Inactive at tested concentrations.[1][3] | |
| THZ1 | CDK7 | Equipotent | Broadly inhibits CDK7, CDK12, and CDK13.[1] |
| CDK12 | Equipotent | ||
| CDK13 | Equipotent |
Experimental Protocols
The selectivity of YKL-5-124 has been determined through a series of rigorous biochemical and cellular assays.
In Vitro Kinase Assays
Objective: To determine the direct inhibitory activity of YKL-5-124 on purified kinase enzymes.
Methodology:
-
Enzyme Preparation: Recombinant CDK7/Cyclin H/MAT1, CDK9/Cyclin T1, CDK12/Cyclin K, and CDK13/Cyclin K complexes are purified.
-
Substrate: A peptide substrate or a protein substrate, such as the C-terminal domain (CTD) of RNA Polymerase II (Pol II), is used.
-
Reaction: The kinase, substrate, and ATP (often radiolabeled with ³²P) are incubated in a reaction buffer.
-
Inhibitor Addition: Serial dilutions of YKL-5-124 are added to the reaction mixtures.
-
Detection: The amount of phosphorylated substrate is quantified. For radiolabeled assays, this is often done by separating the phosphorylated substrate via gel electrophoresis and detecting the incorporated radioactivity.
-
IC50 Calculation: The concentration of YKL-5-124 that results in 50% inhibition of kinase activity (IC50) is calculated from dose-response curves. One study found that YKL-5-124 had an IC50 of 53.5 nM for CDK7 but showed no inhibition of CDK12 or CDK13 at the concentrations tested.[1]
Cellular Target Engagement Assays
Objective: To confirm that YKL-5-124 selectively binds to its intended target (CDK7) within a cellular context, without engaging other CDKs like CDK12 and CDK13.
Methodology (Competitive Pulldown Assay):
-
Cell Treatment: Small cell lung cancer (SCLC) cells are treated with varying concentrations of YKL-5-124 or a DMSO control.[4]
-
Biotinylated Probe: A biotinylated version of a broad-spectrum CDK inhibitor (e.g., bio-THZ1) is added to the cell lysates.[2] This probe will bind to available CDK7, CDK12, and CDK13 that are not already occupied by YKL-5-124.
-
Pulldown: Streptavidin beads are used to pull down the biotinylated probe and any bound proteins.
-
Western Blot Analysis: The pulled-down protein complexes are separated by SDS-PAGE and analyzed by Western blotting using antibodies specific for CDK7, CDK12, or their respective cyclin partners (e.g., Cyclin H for CDK7, Cyclin K for CDK12/13).
-
Results Interpretation: If YKL-5-124 is effectively engaging CDK7, it will prevent the biotinylated probe from binding, resulting in a reduced amount of CDK7 being pulled down. In contrast, if YKL-5-124 is selective, it will not block the pulldown of CDK12 or CDK13.[4] Studies have shown that YKL-5-124 efficiently prevents the pulldown of Cyclin H (CDK7's partner) but does not block the pulldown of Cyclin K (the partner for CDK12/13).[4]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the relevant signaling pathways and a typical experimental workflow for assessing inhibitor selectivity.
References
- 1. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synergistic Anti-Tumor Effect of Combining Selective CDK7 and BRD4 Inhibition in Neuroblastoma [frontiersin.org]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. graylab.stanford.edu [graylab.stanford.edu]
Assessing YKL-5-124's Effect on Apoptosis Compared to Other CDK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the CDK7 inhibitor YKL-5-124 and its effect on apoptosis, benchmarked against other prominent cyclin-dependent kinase (CDK) inhibitors. The information is intended to assist researchers in evaluating YKL-5-124 for their specific experimental needs by presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Introduction to YKL-5-124
YKL-5-124 is a potent and selective covalent inhibitor of cyclin-dependent kinase 7 (CDK7). It forms an irreversible bond with a cysteine residue near the ATP-binding pocket of CDK7, leading to the inhibition of its kinase activity. CDK7 plays a dual role in the cell, acting as a CDK-activating kinase (CAK) that phosphorylates and activates other CDKs involved in cell cycle progression, and as a component of the general transcription factor TFIIH, which is essential for transcription initiation. The effect of YKL-5-124 on apoptosis appears to be highly dependent on the cellular context. While it predominantly induces cell cycle arrest in some cancer cell lines, it has been shown to trigger apoptosis in others, such as multiple myeloma.
Comparative Analysis of Apoptotic Induction
The decision to employ a specific CDK inhibitor in research or drug development often hinges on its specific cellular effects. The following tables summarize the apoptotic effects of YKL-5-124 in comparison to other well-established CDK inhibitors across various cancer cell lines.
Quantitative Comparison of Apoptosis Induction by CDK Inhibitors
| Inhibitor | Target CDKs | Cell Line | Concentration | Apoptotic Effect (% of Cells) | Reference |
| YKL-5-124 | CDK7 | Multiple Myeloma (Primary Cells) | Not specified | Increased apoptotic cell death | [1][2][3][4] |
| HAP1, Jurkat | Up to 2µM | No significant apoptosis (absence of PARP cleavage) | |||
| Palbociclib | CDK4/6 | Gastric Cancer (AGS, HGC-27) | 0.5, 1, 2 µM | Significant dose-dependent increase in apoptosis | [5][6] |
| Lung Squamous Cell Carcinoma (H520, H226) | Up to 20 µM | Dose-dependent induction of apoptosis | |||
| Breast Cancer (MCF-7) | 2 µM | Significant increase in apoptosis | [7] | ||
| Ribociclib | CDK4/6 | Cervical Cancer (C33A) | Not specified | Induced cell apoptosis | [8] |
| Triple-Negative Breast Cancer (MDA-MB-231) | 2.5, 5.0, 10.0 µM | 14.93%, 16.17%, 21.75% apoptosis (vs. 9.95% control) | [9] | ||
| Abemaciclib | CDK4/6 | Breast Cancer (MCF7) | 0.5 µM, 2 µM | 41.4%, 66.7% Annexin V positive (vs. 11.1% control) | [10][11] |
| Breast Cancer (MDA-MB-361) | 0.5 µM, 2 µM | 84.6%, 88.8% Annexin V positive (vs. 45.7% control) | [10][11] | ||
| Breast Cancer (T47D) | 50 nM, 100 nM | 28.1%, 40.7% total apoptotic and dead cells after 8 days | [12][13] | ||
| Dinaciclib | CDK1, 2, 5, 9 | Colon Cancer (CT26) | 10, 20, 40 nM | Dose-dependent increase in apoptosis | [14] |
| Glioma cell lines | Up to 5 µM | >85% of cells remained viable (no significant apoptosis) | [15] | ||
| Alvocidib (Flavopiridol) | CDK1, 2, 4, 6, 7, 9 | Cutaneous T-cell Lymphoma (Hut78) | 240 nM | 31% Annexin V positive after 48h (vs. 7% control) | [16] |
| Esophageal Cancer (TE8 xenografts) | 10 mg/kg | No marked increase in apoptotic cells | [17] | ||
| Roscovitine (Seliciclib) | CDK2, 7, 9 | Glioblastoma (A172) | 50 µM, 100 µM | 12.1%, 49.9% apoptotic cells after 96h | [18][19] |
| Glioblastoma (G28) | 100 µM | 20.5% apoptotic cells after 72h | [18][19] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
Signaling Pathway of CDK Inhibition-Induced Apoptosis
Caption: General signaling pathway of CDK inhibition leading to cell cycle arrest or apoptosis.
Experimental Workflow for Assessing Apoptosis
Caption: Standard experimental workflow for the assessment of apoptosis following treatment with CDK inhibitors.
Detailed Experimental Protocols
Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Preparation:
-
Induce apoptosis in your target cells by treating with the desired CDK inhibitor concentrations and incubation times. Include untreated and positive controls.
-
Harvest cells (for adherent cells, use gentle trypsinization).
-
Wash cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 10 µL of PI staining solution.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry within one hour of staining.
-
Use appropriate controls (unstained, single-stained) to set up compensation and gates.
-
Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
-
Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Materials:
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
White-walled 96-well plates suitable for luminescence measurements
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Plating and Treatment:
-
Seed cells in a white-walled 96-well plate at a density appropriate for your cell line.
-
Allow cells to adhere overnight (for adherent cells).
-
Treat cells with the CDK inhibitors and controls.
-
-
Assay:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
-
Measurement:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of caspase activity.
-
Western Blotting for PARP Cleavage
Cleavage of Poly (ADP-ribose) polymerase (PARP) by activated caspases is a hallmark of apoptosis.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PARP (recognizing both full-length and cleaved forms)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Treat and harvest cells as described previously.
-
Lyse cells in ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine protein concentration.
-
-
Electrophoresis and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Interpretation: The appearance of a smaller, cleaved PARP fragment (typically ~89 kDa) and a decrease in the full-length PARP (~116 kDa) indicates apoptosis.
-
References
- 1. CDK7 controls E2F- and MYC-driven proliferative and metabolic vulnerabilities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK7 controls E2F- and MYC-driven proliferative and metabolic vulnerabilities in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CDK7 controls E2F- and MYC-driven proliferative and metabolic vulnerabilities in multiple myeloma. | Broad Institute [broadinstitute.org]
- 4. researchgate.net [researchgate.net]
- 5. Palbociclib induces cell senescence and apoptosis of gastric cancer cells by inhibiting the Notch pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palbociclib induces cell senescence and apoptosis of gastric cancer cells by inhibiting the Notch pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Palbociclib Induces Senescence in Melanoma and Breast Cancer Cells and Leads to Additive Growth Arrest in Combination With Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ribociclib, a selective cyclin D kinase 4/6 inhibitor, inhibits proliferation and induces apoptosis of human cervical cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Preclinical characterization of abemaciclib in hormone receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Continuous treatment with abemaciclib leads to sustained and efficient inhibition of breast cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficient inhibition of cell proliferation and promotion of apoptosis requires continuous treatment with abemaciclib | bioRxiv [biorxiv.org]
- 14. Dinaciclib induces immunogenic cell death and enhances anti-PD1–mediated tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dinaciclib, a Cyclin-Dependent Kinase Inhibitor Promotes Proteasomal Degradation of Mcl-1 and Enhances ABT-737–Mediated Cell Death in Malignant Human Glioma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pamgene.com [pamgene.com]
- 17. Alvocidib (Flavopiridol) suppresses tumor growth in SCID mice with human esophageal cancer xenografts without inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. researchgate.net [researchgate.net]
Validating the Mechanism of YKL-5-124: A Comparative Guide to Competitive Pulldown Assays
For researchers in drug discovery and chemical biology, robust validation of a small molecule's mechanism of action is paramount. This guide provides a detailed comparison of YKL-5-124, a selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), with the broader spectrum inhibitor THZ1. We focus on the use of competitive pulldown assays to definitively demonstrate target engagement and selectivity.
Performance Comparison: YKL-5-124 vs. THZ1
YKL-5-124 was developed as a highly selective covalent inhibitor of CDK7, aiming to overcome the off-target effects observed with previous inhibitors like THZ1, which also targets CDK12 and CDK13.[1][2] This selectivity is crucial for dissecting the specific roles of CDK7 in cell cycle regulation and transcription.[1][2]
| Compound | Target(s) | IC50 (CDK7) | IC50 (CDK12) | IC50 (CDK13) | Mode of Action |
| YKL-5-124 | CDK7 | 9.7 nM (CDK7/Mat1/CycH)[3], 53.5 nM[1] | Inactive[4][5] | Inactive[4][5] | Covalent, Irreversible[3][4] |
| THZ1 | CDK7, CDK12, CDK13 | Equipotent across CDK7, 12, and 13[1] | Not specified | Not specified | Covalent |
Key Findings from Competitive Pulldown Assays:
Competitive pulldown assays have been instrumental in confirming the direct and selective binding of YKL-5-124 to CDK7 in a cellular context.[1] In these experiments, cell lysates are pre-treated with the non-biotinylated inhibitor (the "competitor," e.g., YKL-5-124 or THZ1) before incubation with a biotinylated probe (the "bait," e.g., bioTHZ1) that has a known affinity for the target protein.[6] If the competitor binds to the target, it will block the subsequent binding of the biotinylated probe, leading to a reduced signal for the target protein in the pulldown fraction.
-
YKL-5-124 demonstrates potent and selective competition for CDK7 binding. Treatment of cells with YKL-5-124 effectively prevents the pulldown of CDK7 by biotinylated THZ1 (bioTHZ1).[1][6]
-
YKL-5-124 does not affect CDK12 pulldown. In contrast to its effect on CDK7, YKL-5-124 treatment does not inhibit the pulldown of CDK12 by bioTHZ1, highlighting its selectivity.[6]
-
THZ1 competes for both CDK7 and CDK12 binding. As expected from its broader target profile, THZ1 reduces the pulldown of both CDK7 and CDK12.[6]
Experimental Protocols
Competitive Pulldown Assay for YKL-5-124 Target Validation
This protocol is adapted from studies validating the target engagement of YKL-5-124.[1][6]
1. Cell Culture and Treatment:
-
Culture HAP1 or other suitable cells to 70-80% confluency.
-
Treat cells with varying concentrations of YKL-5-124, THZ1 (as a positive control), or DMSO (vehicle control) for a specified time (e.g., 6 hours).
2. Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
3. Competitive Binding:
-
Incubate the cleared cell lysates with a biotinylated probe, such as bioTHZ1 (e.g., 1 µM), overnight with gentle rotation at 4°C.
4. Pulldown:
-
Add streptavidin-coated magnetic beads to each lysate and incubate for 1-2 hours at 4°C to capture the biotinylated probe and any bound proteins.
-
Place the tubes on a magnetic rack to collect the beads.
-
Carefully remove and discard the supernatant.
5. Washing:
-
Wash the beads multiple times (e.g., 3-5 times) with wash buffer (a less stringent version of the lysis buffer) to remove non-specifically bound proteins.
6. Elution and Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Perform Western blotting with primary antibodies against CDK7 and CDK12 to detect the amount of pulled-down protein.
Visualizing the Workflow and Signaling Pathway
To further clarify the experimental process and the biological context, the following diagrams are provided.
Caption: Workflow of the competitive pulldown assay.
Caption: Simplified CDK7 signaling pathway and the inhibitory action of YKL-5-124.
References
- 1. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Selective CDK7 Covalent Inhibitor Reveals Predominant Cell-Cycle Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Unveiling the Irreversible Inhibition of CDK7 by Ykl-5-124: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the Cyclin-Dependent Kinase 7 (CDK7) inhibitor Ykl-5-124 with other alternatives, presenting supporting experimental data to confirm its irreversible mechanism of action.
Ykl-5-124 is a potent and highly selective inhibitor of CDK7, a key regulator of the cell cycle and transcription.[1][2][3][4] Its unique irreversible binding mode, achieved through a covalent bond with a specific cysteine residue in the CDK7 active site, distinguishes it from many other kinase inhibitors.[1][5] This guide delves into the experimental evidence that establishes the irreversible nature of Ykl-5-124's inhibition and compares its performance with other CDK7 inhibitors.
Comparative Analysis of CDK7 Inhibitors
The landscape of CDK7 inhibitors includes both irreversible and reversible compounds, each with distinct biochemical profiles. Ykl-5-124's high selectivity for CDK7 over other cyclin-dependent kinases, such as CDK2, CDK9, CDK12, and CDK13, is a significant advantage, minimizing off-target effects.[2][6]
| Inhibitor | Target(s) | Mechanism of Action | IC50 (CDK7) | Selectivity Highlights | Reference |
| Ykl-5-124 | CDK7 | Covalent, Irreversible | 9.7 nM (CDK7/Mat1/CycH), 53.5 nM (CDK7) | >100-fold selective for CDK7 over CDK9 and CDK2; inactive against CDK12/13. | [2][3][4][6] |
| THZ1 | CDK7, CDK12, CDK13 | Covalent, Irreversible | ~3.7 nM | Potent against CDK7, but also inhibits CDK12 and CDK13. | [1] |
| BS-181 | CDK7 | Reversible, ATP-competitive | 21 nM | Selective for CDK7. | [7] |
| ICEC0942 | CDK7 | Reversible, ATP-competitive | 42 nM | Selective for CDK7. | [7] |
| TGN-1062 | CDK7 | Reversible, ATP-competitive | < 0.508 nM | Potent and selective for CDK7. | [8] |
Experimental Confirmation of Irreversible Inhibition
The irreversible binding of Ykl-5-124 to CDK7 has been unequivocally demonstrated through a series of rigorous experiments. These studies provide concrete evidence of a stable, covalent adduct formation.
Mass Spectrometry Analysis
Mass spectrometry has been instrumental in confirming the covalent modification of CDK7 by Ykl-5-124. In a key study, recombinant CDK7-cyclin H-MAT1 trimeric complex was incubated with Ykl-5-124. The resulting analysis revealed a mass shift corresponding to the addition of the Ykl-5-124 molecule to the CDK7 protein, indicating a covalent bond. Furthermore, tandem mass spectrometry identified the specific site of modification as Cysteine 312 (C312) within the CDK7 active site.[1]
Washout and Competitive Pull-Down Assays
To functionally demonstrate the irreversible nature of inhibition, washout experiments are performed. In these assays, cells are treated with Ykl-5-124, and then the compound is removed from the culture medium (washout). The activity of CDK7 is then measured. In the case of Ykl-5-124, CDK7 activity does not recover after washout, confirming a stable and long-lasting inhibition. This is in stark contrast to reversible inhibitors, where enzyme activity is restored upon removal of the compound.[1]
Competitive pull-down assays further support these findings. Cells are treated with Ykl-5-124, and then a biotinylated version of another CDK7 inhibitor (like bio-THZ1) is used to pull down any remaining active CDK7. Treatment with Ykl-5-124 effectively blocks the pull-down of CDK7, indicating that the active site is occupied and inaccessible.[9]
Experimental Protocols
Below are detailed methodologies for the key experiments used to confirm the irreversible inhibition of Ykl-5-124.
Mass Spectrometry for Covalent Adduct Identification
Objective: To identify the formation of a covalent bond between Ykl-5-124 and CDK7 and to map the specific amino acid residue involved.
Protocol:
-
Incubation: Recombinant human CDK7/CycH/MAT1 complex is incubated with a molar excess of Ykl-5-124 in an appropriate buffer (e.g., HEPES buffer, pH 7.5) at room temperature for a defined period (e.g., 1 hour). A control sample with DMSO (vehicle) is prepared in parallel.
-
Sample Preparation: The reaction mixture is subjected to SDS-PAGE to separate the proteins. The protein band corresponding to CDK7 is excised from the gel.
-
In-gel Digestion: The excised gel band is destained, and the protein is subjected to in-gel digestion with a protease, such as trypsin, which cleaves the protein into smaller peptides.
-
LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer is set to detect peptides with a mass shift corresponding to the molecular weight of Ykl-5-124.
-
Data Analysis: The MS/MS spectra of the modified peptides are analyzed to determine the exact amino acid residue that is covalently bound to Ykl-5-124.
Cellular Washout Assay
Objective: To assess the reversibility of CDK7 inhibition by Ykl-5-124 in a cellular context.
Protocol:
-
Cell Treatment: Culture a relevant cell line (e.g., HCT116) to sub-confluency. Treat the cells with Ykl-5-124 at a concentration known to cause significant CDK7 inhibition (e.g., 1 µM) for a specific duration (e.g., 3 hours). Include a DMSO-treated control group.
-
Washout: After the treatment period, remove the medium containing Ykl-5-124. Wash the cells three times with fresh, pre-warmed culture medium to remove any unbound inhibitor.
-
Recovery: Add fresh medium to the cells and incubate for various time points (e.g., 0, 1, 3, 6, 12, 24 hours) to allow for potential recovery of enzyme activity.
-
Cell Lysis: At each time point, harvest the cells and prepare cell lysates.
-
Western Blot Analysis: Perform Western blotting on the cell lysates to assess the phosphorylation status of a known CDK7 substrate, such as the C-terminal domain (CTD) of RNA Polymerase II (p-Pol II Ser5). A sustained decrease in the phosphorylation signal in the Ykl-5-124-treated and washed-out samples compared to the DMSO control indicates irreversible inhibition.
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of Ykl-5-124's covalent inhibition and the experimental workflow for its confirmation.
Caption: Covalent inhibition of CDK7 by Ykl-5-124.
Caption: Workflow for confirming irreversible inhibition.
References
- 1. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. YKL-5-124 (TFA) - Immunomart [immunomart.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. selleckchem.com [selleckchem.com]
- 7. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Selective CDK7 Inhibitors: Alternatives to YKL-5-124
In the landscape of cancer research, the selective inhibition of Cyclin-Dependent Kinase 7 (CDK7) has emerged as a promising therapeutic strategy. CDK7, a key regulator of both the cell cycle and transcription, represents a critical node in cancer cell proliferation and survival. YKL-5-124 is a well-characterized covalent inhibitor of CDK7, but a growing number of alternative small molecules are now available, each with unique biochemical profiles and in various stages of preclinical and clinical development. This guide provides a comprehensive comparison of prominent alternatives to YKL-5-124, including samuraciclib (CT7001), SY-1365 (Mevociclib), and SY-5609, offering researchers the data and methodologies needed to make informed decisions for their specific research applications.
Performance Comparison of Selective CDK7 Inhibitors
The following tables summarize the key quantitative data for YKL-5-124 and its alternatives, focusing on their potency and selectivity against CDK7 and other relevant kinases.
Table 1: Inhibitor Potency Against CDK7
| Inhibitor | Type | IC50 (CDK7) | Ki (CDK7) | Kd (CDK7) |
| YKL-5-124 | Covalent | 9.7 nM (CDK7/Mat1/CycH), 53.5 nM (CDK7)[1][2] | 1.9 nM[3] | - |
| Samuraciclib (CT7001) | ATP-competitive | 41 nM[1][3][4] | - | - |
| SY-1365 (Mevociclib) | Covalent | 20 nM (CDK7/CycH/MAT1), 369 nM (at 2mM ATP)[5][6] | 17.4 nM[5] | - |
| SY-5609 | Non-covalent | - | - | 0.065 nM, 0.059 nM[7][8] |
Table 2: Kinase Selectivity Profile
| Inhibitor | IC50 (CDK2) | IC50 (CDK9) | IC50 (CDK12) | Fold Selectivity (CDK7 vs. others) |
| YKL-5-124 | 1300 nM[1] | 3020 nM[1] | Inactive[1][9] | >100-fold vs. CDK2 and CDK9[2][9] |
| Samuraciclib (CT7001) | 578 nM[1][3][4] | - | - | 15-fold vs. CDK2; 45-fold vs. CDK1; 230-fold vs. CDK5; 30-fold vs. CDK9[1][4] |
| SY-1365 (Mevociclib) | >2 µM[6][9] | >2 µM[6][9] | >2 µM[6][9] | Highly selective over other CDKs[9] |
| SY-5609 | >10,000 nM | >10,000 nM | >10,000 nM | >13,000-fold vs. CDK12; >16,000-fold vs. CDK9; >49,000-fold vs. CDK2[10] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments used to characterize these CDK7 inhibitors.
Kinase Inhibition Assay (General Protocol)
This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
Materials:
-
Recombinant CDK7/CycH/MAT1 complex
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP (at Km or a fixed high concentration, e.g., 2 mM)
-
Peptide substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II)
-
Test inhibitors (serial dilutions)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
Add the kinase, peptide substrate, and inhibitor to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Cell Viability Assay (SY-1365 Example)
This assay measures the effect of an inhibitor on the proliferation of cancer cell lines.[9]
Materials:
-
Cancer cell lines (e.g., OVCAR3, HCC70)
-
Cell culture medium and supplements
-
SY-1365 (serial dilutions)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density of 1,000-5,000 cells per well and allow them to attach overnight.
-
Treat the cells with a serial dilution of SY-1365 (e.g., 0.0005 to 1.1 µmol/L) or DMSO as a vehicle control.[9]
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage of the DMSO-treated control and plot the results to determine the GI50 (concentration for 50% growth inhibition).
In Vivo Tumor Xenograft Study (Samuraciclib Example)
This experiment evaluates the anti-tumor efficacy of an inhibitor in a living organism.[4]
Materials:
-
Immunocompromised mice (e.g., female nu/nu-BALB/c athymic nude mice)
-
Human cancer cells (e.g., HCT116)
-
Samuraciclib (formulated for oral gavage)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer samuraciclib (e.g., 100 mg/kg) or vehicle control daily via oral gavage.[4]
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (e.g., 14 days), euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for pharmacodynamic markers).[4]
Visualizing the Mechanism: Signaling Pathways and Workflows
Diagrams generated using Graphviz (DOT language) illustrate the central role of CDK7 and the workflow for evaluating its inhibitors.
Caption: Dual roles of CDK7 in cell cycle and transcription, and the point of intervention for selective inhibitors.
Caption: A typical preclinical workflow for the evaluation of novel CDK7 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ICEC0942 (Samuraciclib, CT7001) | CDK7 inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. tandfonline.com [tandfonline.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
